2-Chloro-4-fluoro-5-methoxyphenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-chloro-4-fluoro-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSUZUNCVLTXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681866 | |
| Record name | (2-Chloro-4-fluoro-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-46-0 | |
| Record name | Boronic acid, B-(2-chloro-4-fluoro-5-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-4-fluoro-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-fluoro-5-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-fluoro-5-methoxyphenylboronic acid is a substituted phenylboronic acid that serves as a key building block in organic synthesis. Its structural features, including the presence of chlorine, fluorine, and methoxy groups on the phenyl ring, make it a valuable reagent for introducing this specific moiety into larger molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of biologically active compounds.
Chemical Properties
Limited publicly available data exists for the specific physicochemical properties of this compound. The following table summarizes the available information. It is important to note that some data, such as melting and boiling points, have not been consistently reported for this specific isomer and may vary between suppliers.
| Property | Value | Source |
| Molecular Formula | C₇H₇BClFO₃ | [1] |
| Molecular Weight | 204.39 g/mol | [1] |
| CAS Number | 1256355-46-0 | [1] |
| Appearance | White to off-white solid | Inferred from supplier data |
| Melting Point | Not definitively reported | |
| Boiling Point | Not definitively reported | |
| Solubility | No specific data available. Phenylboronic acids generally exhibit low solubility in water but are soluble in many organic solvents. | [2] |
Synthesis
A general method for the synthesis of this compound is described in patent literature, starting from 2-chloro-6-fluoroanisole.[3] The process involves a lithiation reaction followed by borylation.
Experimental Protocol: General Synthesis
Disclaimer: This is a generalized protocol based on patent literature and standard organic chemistry techniques. Specific reaction conditions, including stoichiometry, temperature, and reaction times, may require optimization. Appropriate safety precautions must be taken when handling organolithium reagents and other hazardous chemicals.
-
Lithiation: A solution of 2-chloro-6-fluoroanisole in an anhydrous etheral solvent (e.g., tetrahydrofuran or diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
An organolithium reagent, such as n-butyllithium, is added dropwise to the solution. The reaction mixture is stirred at low temperature to allow for the formation of the lithiated intermediate.
-
Borylation: A borate ester, such as trimethyl borate, is then added to the reaction mixture at low temperature.
-
Hydrolysis: The reaction is quenched by the addition of an aqueous acid (e.g., hydrochloric acid) to hydrolyze the borate ester and yield the boronic acid.
-
Workup and Purification: The product is extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product may be purified by recrystallization or column chromatography.
Caption: General synthesis workflow for this compound.
Reactivity and Applications
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.
Suzuki-Miyaura Cross-Coupling
In a typical Suzuki-Miyaura reaction, the boronic acid is coupled with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base. This reaction is widely used in the pharmaceutical and agrochemical industries to construct complex molecular architectures.
Use in Herbicide Synthesis
Patent literature indicates that this compound is a key intermediate in the synthesis of certain herbicides.[3][4] The boronic acid is coupled with a suitable heterocyclic halide to form the final herbicidal molecule.
Experimental Protocol: General Suzuki-Miyaura Coupling
Disclaimer: This is a generalized protocol. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome and requires optimization for each specific substrate combination.
-
Reaction Setup: To a reaction vessel is added this compound, the aryl or heteroaryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a suitable ligand (if required), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
The vessel is purged with an inert gas.
-
Solvent Addition: A degassed solvent or solvent mixture (e.g., toluene, dioxane, or DMF/water) is added.
-
Reaction: The mixture is heated to the desired temperature (typically between 80-120 °C) and stirred until the reaction is complete, as monitored by techniques such as TLC or LC-MS.
-
Workup and Purification: The reaction mixture is cooled, and the catalyst is removed by filtration. The product is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Caption: General schematic of the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information detailing the specific biological targets or signaling pathways modulated by this compound itself. Its primary role is that of a synthetic intermediate. The biological activity of the final products, such as the herbicides synthesized using this boronic acid, would depend on the overall structure of the molecule.[3][4] Without specific data on these final products, a discussion of their interaction with biological pathways is not possible at this time.
Safety and Handling
Substituted phenylboronic acids should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable synthetic building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, including herbicides. While detailed physicochemical data and experimental protocols for this specific isomer are not widely available in the public domain, this guide provides a summary of the known information based on patent literature and general chemical principles. Further research and publication are needed to fully characterize this compound and its reaction products.
References
- 1. This compound - CAS:1256355-46-0 - Sunway Pharm Ltd [3wpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 4. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Chloro-4-fluoro-5-methoxyphenylboronic acid
CAS Number: 1256355-46-0
This technical guide provides a comprehensive overview of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid, a valuable building block for researchers, scientists, and professionals in drug development and medicinal chemistry. This document details its physicochemical properties, synthesis, applications, and provides exemplary experimental protocols.
Physicochemical Properties
This compound is a substituted phenylboronic acid, a class of compounds widely utilized in organic synthesis. Its unique substitution pattern, featuring chloro, fluoro, and methoxy groups, makes it a valuable reagent for introducing this specific moiety into larger molecules, thereby influencing their biological and physical properties.
| Property | Value | Source |
| CAS Number | 1256355-46-0 | N/A |
| Molecular Formula | C₇H₇BClFO₃ | [1] |
| Molecular Weight | 204.39 g/mol | [1][2] |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not available. Similar compounds like 2-chloro-5-methoxyphenylboronic acid have a melting point of 115 °C.[3] | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in polar organic solvents (predicted) | N/A |
Synthesis
The synthesis of this compound typically proceeds via a metal-halogen exchange reaction on a suitably substituted aromatic precursor, followed by quenching with a borate ester. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of similar phenylboronic acids.[4][5]
Materials:
-
1-Bromo-2-chloro-4-fluoro-5-methoxybenzene (starting material)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Trimethyl borate (B(OMe)₃)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (flame-dried)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet, dissolve 1-bromo-2-chloro-4-fluoro-5-methoxybenzene (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add trimethyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1 M aqueous HCl until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., a mixture of an ether and a nonpolar solvent like hexanes) or by silica gel column chromatography.
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery and Organic Synthesis
This compound is a key intermediate in the synthesis of complex organic molecules, primarily through the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, a fundamental transformation in modern medicinal chemistry.[7][8]
The presence of chloro, fluoro, and methoxy groups on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[9] For instance, fluorine substitution can enhance metabolic stability and binding affinity, while the chloro and methoxy groups can modulate lipophilicity and electronic properties. Boronic acids themselves are a class of compounds with diverse biological activities and are considered bioisosteres of carboxylic acids.[10]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide.[11][12]
Materials:
-
This compound (1.1 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To an oven-dried reaction flask, add the aryl bromide (1.0 eq), this compound (1.1 eq), the base (2.0-3.0 eq), and the palladium catalyst (2-5 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Data
| Spectroscopy | Predicted Data / Expected Features |
| ¹H NMR | Aromatic protons are expected in the range of δ 6.5-7.5 ppm, showing coupling to each other and to the fluorine atom. A singlet for the methoxy group protons around δ 3.8-4.0 ppm. A broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O. |
| ¹³C NMR | Aromatic carbons will appear in the range of δ 110-160 ppm. The carbon attached to the boron atom will be in the upfield region of the aromatic signals. The methoxy carbon will be around δ 55-60 ppm. |
| ¹⁹F NMR | A single resonance is expected, with its chemical shift influenced by the adjacent chloro and methoxy groups. |
| IR Spectroscopy | Characteristic peaks for O-H stretching of the boronic acid group (broad, ~3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring, ~1600-1450 cm⁻¹), C-O stretching (~1250 cm⁻¹), C-F stretching (~1200-1000 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or [M-H]⁻ would be observed, depending on the ionization technique. Fragmentation may involve the loss of water from the boronic acid moiety. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[13] |
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of a chemical compound.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.cn]
- 2. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-chloro-5-methoxyphenylboronic acid - 89694-46-2 - Structure, Synthesis, Properties [organoborons.com]
- 4. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 5. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. nbinno.com [nbinno.com]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid, a valuable building block in medicinal chemistry and drug development. Due to the limited publicly available information on the direct synthesis of this specific isomer, this document details a well-established protocol for a closely related compound, 4-Chloro-2-fluoro-3-methoxyphenylboronic acid, and proposes a highly analogous and chemically sound pathway for the target molecule. The core of both syntheses lies in the powerful strategy of directed ortho-metalation (DoM).
Introduction to Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful regioselective method for the functionalization of aromatic rings.[1][2] This reaction utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi). This coordination increases the acidity of the protons at the ortho position to the DMG, allowing for selective deprotonation and the formation of an aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high precision.[1][3][4] The methoxy group (-OCH₃) is a well-established and effective DMG for this purpose.
Established Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid
A detailed and high-yielding synthesis for 4-Chloro-2-fluoro-3-methoxyphenylboronic acid has been reported, starting from 1-chloro-3-fluoro-2-methoxybenzene (also known as 2-chloro-6-fluoroanisole).[5][6][7] This established protocol serves as an excellent template for the synthesis of the target molecule.
Experimental Protocol
The synthesis is a one-pot procedure involving the lithiation of 1-chloro-3-fluoro-2-methoxybenzene followed by borylation with trimethyl borate.
Materials:
-
1-chloro-3-fluoro-2-methoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Trimethyl borate (B(OMe)₃)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
1 N Sodium hydroxide (NaOH) solution
-
6 N Hydrochloric acid (HCl)
-
Tert-butyl methyl ether (TBME)
-
Acetonitrile (MeCN)
-
Sodium chloride (NaCl)
-
Magnesium sulfate (MgSO₄)
Procedure: [5]
-
A solution of 1-chloro-3-fluoro-2-methoxybenzene in anhydrous DME is cooled to approximately -78 °C under an inert atmosphere (e.g., nitrogen).
-
n-Butyllithium (in hexanes) is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred for about an hour at this temperature to ensure complete lithiation.
-
Trimethyl borate is then added dropwise, keeping the temperature below -65 °C. After the addition, the reaction is allowed to slowly warm to room temperature and stirred overnight.
-
A 1 N aqueous solution of sodium hydroxide is added to the reaction mixture, which is then stirred for 1.5 hours at room temperature.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is washed with TBME to remove organic impurities.
-
The aqueous layer is acidified with 6 N hydrochloric acid. Acetonitrile is then added.
-
Solid sodium chloride is added to the mixture to saturate the aqueous layer, leading to the separation of an acetonitrile layer containing the product.
-
The acetonitrile layers are combined, dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the solid 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.
Quantitative Data
The following table summarizes the quantitative aspects of the synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.
| Parameter | Value | Reference(s) |
| Starting Material | 1-chloro-3-fluoro-2-methoxybenzene | [5] |
| Key Reagents | n-BuLi, Trimethyl borate | [5] |
| Solvent | Anhydrous DME | [5] |
| Lithiation Temperature | -78 °C to -70 °C | [5] |
| Borylation Temperature | Below -67 °C | [5] |
| Reported Yield | 93% | [5] |
Synthesis Pathway Diagram
Caption: Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.
Proposed Synthesis of this compound
Based on the principles of directed ortho-metalation, a robust synthetic pathway for this compound can be proposed. The logical starting material for this synthesis is 1-chloro-5-fluoro-4-methoxybenzene. In this molecule, the methoxy group is expected to direct the lithiation to the adjacent, sterically accessible C5 position.
Proposed Experimental Protocol
The experimental protocol is expected to be highly similar to that of the isomer described above.
Materials:
-
1-chloro-5-fluoro-4-methoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Trimethyl borate (B(OMe)₃)
-
Anhydrous 1,2-dimethoxyethane (DME) or Tetrahydrofuran (THF)
-
1 N Sodium hydroxide (NaOH) solution
-
6 N Hydrochloric acid (HCl)
-
An organic extraction solvent (e.g., TBME, Ethyl Acetate)
-
A suitable solvent for work-up (e.g., Acetonitrile)
-
Sodium chloride (NaCl)
-
Magnesium sulfate (MgSO₄)
Proposed Procedure:
-
Dissolve 1-chloro-5-fluoro-4-methoxybenzene in anhydrous DME or THF under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add n-butyllithium dropwise, ensuring the internal temperature does not rise significantly. Stir the reaction mixture for 1-2 hours at -78 °C.
-
Add trimethyl borate dropwise at -78 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding a 1 N aqueous solution of NaOH and stir for 1-2 hours.
-
Perform an aqueous work-up similar to the one described for the isomer, including washing with an organic solvent to remove non-polar impurities.
-
Acidify the aqueous layer with 6 N HCl to precipitate the boronic acid or to prepare for extraction.
-
Extract the product with a suitable organic solvent or use the salting-out method with acetonitrile as described previously.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the desired product.
Projected Quantitative Data
The following table outlines the expected parameters for the proposed synthesis. Yields are anticipated to be high, in line with similar directed ortho-metalation reactions.
| Parameter | Projected Value |
| Starting Material | 1-chloro-5-fluoro-4-methoxybenzene |
| Key Reagents | n-BuLi, Trimethyl borate |
| Solvent | Anhydrous DME or THF |
| Lithiation Temperature | -78 °C |
| Borylation Temperature | -78 °C |
| Expected Yield | >85% |
Proposed Synthesis Pathway Diagram
Caption: Proposed synthesis of this compound.
Conclusion
References
- 1. Directed Ortho Metalation [organic-chemistry.org]
- 2. 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. echemi.com [echemi.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene | C7H5ClFNO3 | CID 2779295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 459-60-9|1-Fluoro-4-methoxybenzene|BLD Pharm [bldpharm.com]
Spectroscopic Analysis of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Chloro-4-fluoro-5-methoxyphenylboronic acid is a substituted aromatic boronic acid. Such compounds are pivotal building blocks in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is a cornerstone of pharmaceutical and materials science research. The precise structural elucidation and purity assessment of these reagents are critical for the successful and reproducible synthesis of target molecules. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools for this purpose. This guide details the principles and methodologies for the comprehensive spectroscopic analysis of the title compound.
Predicted and Representative Spectroscopic Data
Due to the absence of published experimental data for this compound, this section presents predicted data and representative data from analogous compounds. These tables are intended to provide a reference for expected spectral features.
Mass Spectrometry (MS) Data
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₇H₇BClFO₃), the expected mass-to-charge ratios (m/z) for various adducts in high-resolution mass spectrometry are crucial for its identification. While experimental data is unavailable, predicted data for a closely related isomer, (5-chloro-4-fluoro-2-methoxyphenyl)boronic acid, is available and provides a strong indication of the expected values.
| Adduct | Predicted m/z |
| [M+H]⁺ | 205.02336 |
| [M+Na]⁺ | 227.00530 |
| [M-H]⁻ | 203.00880 |
| [M+NH₄]⁺ | 222.04990 |
| [M+K]⁺ | 242.97924 |
| [M+H-H₂O]⁺ | 187.01334 |
| [M+HCOO]⁻ | 249.01428 |
| [M+CH₃COO]⁻ | 263.02993 |
Data sourced from predicted values for (5-chloro-4-fluoro-2-methoxyphenyl)boronic acid on PubChemLite.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. For this compound, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹¹B NMR would be informative. The following table provides an example of ¹H NMR and ¹³C NMR data for a related compound, 4-methoxyphenylboronic acid, to illustrate the types of signals expected.
Representative ¹H NMR Data (4-methoxyphenylboronic acid in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | d | 2H | Ar-H ortho to B(OH)₂ |
| ~6.9 | d | 2H | Ar-H meta to B(OH)₂ |
| 3.8 | s | 3H | OCH₃ |
| ~5.0 | br s | 2H | B(OH)₂ |
Representative ¹³C NMR Data (4-methoxyphenylboronic acid)
| Chemical Shift (ppm) | Assignment |
| ~162 | Ar-C-OCH₃ |
| ~137 | Ar-C ortho to B(OH)₂ |
| ~113 | Ar-C meta to B(OH)₂ |
| ~130 (broad) | Ar-C-B(OH)₂ |
| ~55 | OCH₃ |
Note: Data is representative for 4-methoxyphenylboronic acid and will vary for the title compound due to the different substitution pattern.
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a phenylboronic acid will show characteristic absorption bands.
Characteristic IR Absorption Bands for Phenylboronic Acids
| Wavenumber (cm⁻¹) | Vibration |
| 3600-3200 | O-H stretch (B(OH)₂), often broad |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch (OCH₃) |
| ~1600, ~1480 | Aromatic C=C stretch |
| ~1350 | B-O stretch |
| ~1250 | Asymmetric C-O-C stretch (aryl ether) |
| ~1030 | Symmetric C-O-C stretch (aryl ether) |
| ~830 | C-Cl stretch |
| ~1100 | C-F stretch |
Experimental Protocols
The following sections provide detailed methodologies for acquiring spectroscopic data for this compound.
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique for the analysis of boronic acids.
-
Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Sample Preparation :
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 10 mL of a suitable solvent such as acetonitrile or methanol.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
-
-
Chromatographic Conditions :
-
Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Gradient : A typical gradient would be to start at 5% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions.
-
Flow Rate : 0.2-0.4 mL/min.
-
Column Temperature : 40 °C.
-
Injection Volume : 1-5 µL.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray ionization (ESI) in both positive and negative modes to observe different adducts.
-
Scan Range : m/z 100-500.
-
Capillary Voltage : 3-4 kV.
-
Source Temperature : 120-150 °C.
-
Data Acquisition : Full scan mode for identification and targeted MS/MS for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation :
-
Weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Data Acquisition :
-
¹H NMR :
-
Spectral Width : -2 to 12 ppm.
-
Number of Scans : 16-64 scans.
-
Relaxation Delay : 1-5 seconds.
-
-
¹³C NMR :
-
Spectral Width : 0 to 200 ppm.
-
Number of Scans : 1024 or more due to the low natural abundance of ¹³C.
-
Pulse Program : A proton-decoupled pulse sequence is typically used.
-
-
¹⁹F NMR :
-
Spectral Width : A range suitable for aromatic fluorine compounds.
-
Pulse Program : Proton-decoupled.
-
-
¹¹B NMR :
-
Spectral Width : A wide range to accommodate the chemical shift of the boronic acid.
-
Note : A background signal from borosilicate glass NMR tubes may be observed. Using quartz tubes can mitigate this.[2]
-
-
-
Data Processing :
-
Apply Fourier transformation to the raw Free Induction Decay (FID) data.
-
Perform phase and baseline corrections.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Sample Preparation :
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
-
Data Processing : The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
References
Technical Guide: Stability and Storage of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth overview of the stability profile and optimal storage conditions for 2-Chloro-4-fluoro-5-methoxyphenylboronic acid (CAS No: 1256355-46-0). Adherence to these guidelines is crucial for maintaining the compound's purity, and integrity, and ensuring experimental reproducibility.
Chemical Stability Profile
This compound is a solid that is generally stable when handled and stored under the recommended conditions.[1][2] However, like many boronic acids, it is susceptible to degradation under specific environmental influences. The primary stability concerns involve moisture, heat, and incompatibility with certain classes of chemicals. Thermal decomposition can lead to the release of hazardous and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), oxides of boron, and hydrogen fluoride.[1][2]
Factors Influencing Stability
Several factors can compromise the stability of this compound:
-
Moisture and Water: Boronic acids can undergo dehydration to form boroxines (anhydrides). While this process is often reversible, the presence of excess moisture can affect the compound's reactivity and apparent molecular weight. It is crucial to handle the compound in a dry environment.
-
Incompatible Materials: The compound should not be stored with strong oxidizing agents.[1][2][4] Contact with such agents can lead to vigorous and potentially hazardous reactions.
-
Air: While not explicitly stated as air-sensitive in the provided data, boronic acids can be sensitive to oxidation. Handling under an inert atmosphere (e.g., argon or nitrogen) is a good practice for long-term storage or when high purity is critical.
-
Dust Formation: Creating dust should be avoided as this increases the surface area available for reaction with atmospheric moisture and oxygen, and also poses an inhalation hazard.[1][2]
Recommended Handling and Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended.
Storage
The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][4] The recommended storage temperature is refrigerated, typically between 2°C and 8°C.[3][5] Containers should be kept tightly closed to prevent moisture ingress.[1][4]
Handling
-
Always handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[1][3][6]
-
Use appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[1][2][6]
-
Ensure that eyewash stations and safety showers are readily accessible in the work area.[1][4]
Data Summary Table
The following table summarizes the key stability and storage parameters for this compound.
| Parameter | Recommendation / Data | Source(s) |
| Storage Temperature | Refrigerated; 2°C - 8°C. Store in a cool place. | [3][5] |
| Atmosphere | Keep in a dry place. Store in a well-ventilated area. | [1][4] |
| Container | Keep container tightly closed. | [1][3][4] |
| Conditions to Avoid | Excess heat, dust formation, incompatible products. | [2] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [1][2][4] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Oxides of boron, Hydrogen fluoride. | [1][2] |
| Physical Form | Solid. | [5] |
General Experimental Protocol for Stability Assessment
The following is a generalized protocol for assessing the stability of a chemical compound like this compound. This protocol should be adapted based on available analytical equipment and specific experimental goals.
Objective: To evaluate the stability of this compound under various stress conditions (e.g., temperature, humidity, light).
Materials:
-
This compound (high purity)
-
Vials (e.g., amber glass HPLC vials with screw caps)
-
Analytical balance
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Environmental chambers or ovens
-
Desiccator
Methodology:
-
Initial Analysis (T=0):
-
Prepare a standard stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Perform an initial purity analysis using a validated HPLC method to determine the initial peak area and identify any existing impurities. This serves as the baseline.
-
Record the retention time and peak area of the main compound.
-
-
Sample Preparation for Stress Testing:
-
Accurately weigh a small amount (e.g., 1-5 mg) of the solid compound into several labeled vials.
-
Prepare multiple samples for each stress condition to be tested.
-
-
Stress Conditions:
-
Thermal Stability: Place vials in environmental chambers at elevated temperatures (e.g., 40°C, 60°C) for a defined period (e.g., 1, 2, 4, and 8 weeks).
-
Humidity: Place vials in a humidity chamber (e.g., 25°C / 75% Relative Humidity).
-
Photostability: Expose samples to a controlled light source (as per ICH Q1B guidelines) while keeping control samples wrapped in aluminum foil to protect them from light.
-
Control: Store a set of samples under the recommended storage conditions (2-8°C, in the dark, desiccated) to serve as a control.
-
-
Time-Point Analysis:
-
At each designated time point, remove one vial from each stress condition.
-
Dissolve the contents in the same solvent used for the initial analysis to the same concentration.
-
Analyze the sample by HPLC using the same method as the T=0 analysis.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the T=0 and control samples.
-
Calculate the percentage of the remaining parent compound.
-
Identify and quantify any new peaks, which represent degradation products.
-
Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics.
-
Visualizations
Logical Flow of Stability and Degradation
Caption: Factors influencing the stability of this compound.
Experimental Workflow for Stability Testing
References
The Reactivity Profile of 2-Chloro-4-fluoro-5-methoxyphenylboronic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-fluoro-5-methoxyphenylboronic acid, with the CAS Number 1256355-46-0, is a substituted arylboronic acid. Due to the presence of chloro, fluoro, and methoxy functional groups on the phenyl ring, this compound is an attractive building block in organic synthesis, particularly for the construction of complex molecular architectures in the pharmaceutical and agrochemical industries. This technical guide provides an overview of its expected reactivity profile, focusing on two of the most prominent reactions of boronic acids: the Suzuki-Miyaura coupling and the Chan-Lam coupling.
While specific experimental data for this compound is not extensively available in the public domain, its reactivity can be inferred from the well-established principles of these cross-coupling reactions. This guide will, therefore, present generalized experimental protocols and discuss the anticipated electronic and steric influences of the substituents on the reaction outcomes.
Core Reactivity: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. It is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.
Expected Reactivity of this compound
The electronic nature of the substituents on the phenyl ring of this compound is expected to influence its reactivity. The methoxy group (-OCH₃) is an electron-donating group, which generally increases the electron density on the aromatic ring, potentially facilitating the transmetalation step in the Suzuki-Miyaura catalytic cycle. Conversely, the chloro (-Cl) and fluoro (-F) groups are electron-withdrawing through induction, which can decrease the electron density on the ring. The interplay of these electronic effects, along with the steric hindrance imposed by the ortho-chloro substituent, will dictate the overall efficiency and rate of the coupling reaction.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
The following is a representative, non-specific protocol for a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature is crucial for any specific substrate combination.
-
Materials:
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
This compound (typically 1.1 to 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., dioxane, toluene, DMF, often with water as a co-solvent)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and the base.
-
The vessel is then evacuated and backfilled with an inert gas multiple times.
-
Degassed solvent is added, and the mixture is stirred.
-
The palladium catalyst is added under the inert atmosphere.
-
The reaction mixture is heated to the desired temperature (typically ranging from 80°C to 120°C) and monitored by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified, typically by column chromatography.
-
Quantitative Data Summary (Illustrative)
As specific data for this compound is not available, the following table is an illustrative template of how quantitative data for Suzuki-Miyaura reactions would be presented.
| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | Data not available |
| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Dioxane | 110 | 8 | Data not available |
| 2-Iodopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF/H₂O | 90 | 24 | Data not available |
Core Reactivity: Chan-Lam Coupling
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms a carbon-heteroatom bond between an arylboronic acid and an amine or an alcohol.[1][2] This reaction is particularly valuable as it can often be performed under milder conditions, including at room temperature and open to the air, providing a complementary method to palladium-catalyzed C-N and C-O bond formations.[2]
Expected Reactivity of this compound
Similar to the Suzuki-Miyaura coupling, the electronic and steric properties of this compound will influence its performance in Chan-Lam couplings. The reaction is known to be sensitive to the steric hindrance on the boronic acid, and the ortho-chloro group may impact the reaction rate. The electronic effects of the substituents will also play a role in the transmetalation step with the copper catalyst.
Generalized Experimental Protocol for Chan-Lam Coupling
Below is a general procedure for a Chan-Lam N-arylation reaction. Specific conditions will vary depending on the amine or alcohol coupling partner.
-
Materials:
-
Amine or Alcohol
-
This compound (typically 1.5 to 2.0 equivalents)
-
Copper source (e.g., Cu(OAc)₂, Cu₂O)
-
Base (optional, e.g., pyridine, triethylamine)
-
Solvent (e.g., CH₂Cl₂, MeOH, Toluene)
-
Often conducted in the presence of air (oxygen)
-
-
Procedure:
-
To a reaction vessel, add the amine or alcohol, this compound, and the copper catalyst.
-
If a base is required, it is added to the mixture.
-
The solvent is added, and the reaction is typically stirred vigorously open to the atmosphere or under an oxygen balloon.
-
The reaction is stirred at room temperature or heated, and its progress is monitored (e.g., by TLC or LC-MS).
-
Upon completion, the reaction mixture is typically filtered through a pad of celite to remove the copper salts.
-
The filtrate is concentrated, and the residue is partitioned between an organic solvent and water.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
-
Quantitative Data Summary (Illustrative)
The following table illustrates how quantitative data for Chan-Lam coupling reactions would be presented.
| Amine/Alcohol Partner | Copper Source (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Cu(OAc)₂ (1.0) | Pyridine (2.0) | CH₂Cl₂ | RT | 24 | Data not available |
| Phenol | Cu₂O (0.5) | None | Toluene | 80 | 12 | Data not available |
| Morpholine | Cu(OAc)₂ (1.0) | Et₃N (2.0) | MeOH | RT | 48 | Data not available |
Signaling Pathways and Experimental Workflows
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Coupling Catalytic Cycle
The mechanism of the Chan-Lam coupling is more debated, but a plausible catalytic cycle is depicted below.
Caption: A plausible catalytic cycle for the Chan-Lam cross-coupling reaction.
General Experimental Workflow
The logical flow for conducting and analyzing a typical cross-coupling reaction is outlined below.
Caption: General workflow for a cross-coupling experiment.
This compound is a promising reagent for the synthesis of highly substituted aromatic compounds. Based on the established principles of Suzuki-Miyaura and Chan-Lam couplings, it is expected to be a versatile building block. However, it is crucial to note that a comprehensive understanding of its reactivity profile can only be achieved through systematic experimental studies. The information provided in this guide serves as a foundation for researchers to design and optimize synthetic routes utilizing this specific boronic acid. Further empirical investigation is necessary to fully elucidate its reaction kinetics, substrate scope, and optimal conditions for various cross-coupling transformations.
References
The Untapped Potential of 2-Chloro-4-fluoro-5-methoxyphenylboronic Acid in Medicinal Chemistry: A Technical Guide
For Immediate Release
While specific applications of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid in medicinal chemistry are not yet extensively documented in peer-reviewed literature, its structural features strongly suggest its potential as a valuable building block in the synthesis of novel therapeutic agents. This technical guide will explore these potential applications, drawing on the well-established roles of substituted phenylboronic acids in drug discovery. The primary utility of this compound is anticipated to be in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the creation of biaryl structures.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. The table below summarizes key known properties.
| Property | Value | Reference |
| CAS Number | 1256355-46-0 | [1] |
| Molecular Formula | C₇H₇BClFO₃ | [1] |
| Molecular Weight | 204.39 g/mol | [1] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly between aromatic rings.[2][3] This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a broad range of functional groups.[4][5] this compound is an ideal candidate for this reaction, where it would serve as the organoboron component to be coupled with an aryl or heteroaryl halide.
The unique substitution pattern of this boronic acid—a chlorine atom, a fluorine atom, and a methoxy group—offers medicinal chemists several advantages. The fluorine and methoxy groups can modulate the electronic properties of the resulting biaryl compound, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile, such as metabolic stability and membrane permeability.[6][7]
Hypothetical Application in Kinase Inhibitor Synthesis
A significant application of biaryl motifs is in the development of small molecule kinase inhibitors for oncology and other therapeutic areas.[8][9] Dysregulation of protein kinases is a common factor in many diseases.[9] The 2-chloro-4-fluoro-5-methoxyphenyl moiety, when incorporated into a larger molecule via Suzuki-Miyaura coupling, could serve as a key pharmacophore that interacts with the ATP-binding site of a target kinase.
For instance, this building block could be used to synthesize analogs of existing kinase inhibitors or to discover novel scaffolds. The methoxy group could act as a hydrogen bond acceptor, while the halogen atoms could form halogen bonds or occupy hydrophobic pockets within the kinase active site.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized, hypothetical protocol for the use of this compound in a Suzuki-Miyaura cross-coupling reaction. Researchers should optimize conditions for their specific substrates.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (e.g., a brominated heterocycle) (1.0 mmol)
-
Palladium(II) acetate (0.02 mmol)
-
Triphenylphosphine (0.04 mmol)
-
Potassium carbonate (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add the aryl halide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.[2]
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Add toluene and water to the flask via syringe.[2]
-
Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.[2]
Conclusion
While direct applications of this compound in medicinal chemistry are yet to be fully explored, its chemical structure positions it as a highly promising building block for the synthesis of complex, biologically active molecules. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction opens avenues for the creation of novel biaryl compounds, particularly in the pursuit of new kinase inhibitors and other targeted therapies. The unique combination of chloro, fluoro, and methoxy substituents provides a rich scaffold for fine-tuning the pharmacological properties of lead compounds. Further research into the applications of this versatile reagent is warranted and is anticipated to yield significant contributions to the field of drug discovery.
References
- 1. This compound - CAS:1256355-46-0 - Sunway Pharm Ltd [3wpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. soci.org [soci.org]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures. 2-Chloro-4-fluoro-5-methoxyphenylboronic acid is a valuable building block in medicinal chemistry and materials science. Its substituted phenyl structure allows for the introduction of a specific substitution pattern that can be critical for biological activity or material properties. For instance, this boronic acid is a key intermediate in the synthesis of certain herbicidal compounds, such as 6-(4-chloro-2-fluoro-3-methoxyphenyl)-4-aminopicolinate and 2-(4-chloro-2-fluoro-3-methoxyphenyl)-6-amino-4-pyrimidinecarboxylic acid.[1]
This document provides a detailed protocol for the Suzuki-Miyaura coupling reaction using this compound with a focus on coupling with challenging chloro-substituted heteroaryl partners.
Data Presentation: Reaction Parameters
The successful execution of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions for the coupling of arylboronic acids with chloro-substituted pyridines and pyrimidines, which are relevant for the application of this compound.
Table 1: General Conditions for Suzuki-Miyaura Coupling with Chloro-Substituted Heterocycles
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a versatile and commonly used catalyst.[2][3] Pd(dppf)Cl₂ is often effective for challenging substrates.[4] Pd₂(dba)₃ is a common Pd(0) source used with various phosphine ligands. |
| Ligand | PPh₃, dppf, Buchwald-type ligands (e.g., SPhos, XPhos) | The choice of ligand is crucial for catalyst stability and reactivity, especially with less reactive aryl chlorides. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An appropriate base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact yield.[2][3] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, Acetonitrile | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[2][3] |
| Temperature | 80-120 °C | Elevated temperatures are often necessary to drive the reaction to completion, particularly with aryl chlorides. |
Table 2: Catalyst and Base Screening for a Model Suzuki-Miyaura Coupling
The following data is representative for the coupling of a dichloropyrimidine with a phenylboronic acid and serves as a guideline for optimizing the reaction with this compound.
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | ~80 |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | ~75 |
| 3 | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (3) | Toluene/H₂O (2:1) | 100 | ~90 |
| 4 | Pd(PPh₃)₄ (3) | Cs₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | ~85 |
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a chloro-substituted heteroaromatic compound.
Materials:
-
This compound (1.0 equiv)
-
Chloro-substituted heteroaromatic compound (e.g., 2,4-dichloropyrimidine) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (3 mol%)
-
Base (e.g., K₂CO₃) (3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 2:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the chloro-substituted heteroaromatic compound (1.2 equiv), the palladium catalyst (3 mol%), and the base (3.0 equiv).
-
Degassing: Seal the flask with a rubber septum, and purge with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and MS).
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
References
- 1. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Detailed experimental procedure for cross-coupling with 2-Chloro-4-fluoro-5-methoxyphenylboronic acid
An invaluable tool in modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction facilitates the formation of carbon-carbon bonds, proving essential in the synthesis of complex molecules for pharmaceuticals and materials science. This application note provides a detailed protocol for the use of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid, a key building block for introducing a substituted phenyl moiety into various molecular scaffolds. The strategic placement of chloro, fluoro, and methoxy groups can significantly influence the electronic properties, metabolic stability, and biological activity of target compounds.
The protocol outlines a robust methodology for the efficient palladium-catalyzed coupling of this compound with aryl halides. The successful execution of this reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system to overcome the potential challenges associated with substituted boronic acids and to ensure high yields and purity.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[1] The generally accepted mechanism comprises three fundamental steps:[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the halide.[2]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.[1]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of this compound with various aryl bromides. Yields are representative and highly dependent on the specific substrate. Optimization is recommended for each unique reaction.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | ~92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 8 | ~88 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 16 | ~85 |
| 4 | Methyl 4-bromobenzoate | PdCl₂(dppf) (2) | - | K₃PO₄ (2) | THF/H₂O (2:1) | 80 | 12 | ~90 |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide (using Entry 1 from the table as a representative example).
Materials and Equipment:
-
This compound (1.2 mmol, 1.2 equiv.)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Toluene and Degassed Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate, Hexanes
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stir plate and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
1. Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (249 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
In a separate vial, weigh the palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos ligand (16.4 mg, 0.04 mmol).
-
Seal the Schlenk flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Under a positive pressure of the inert gas, add the catalyst and ligand to the flask.
-
Add anhydrous toluene (5 mL) and degassed water (1 mL) via syringe.[3]
2. Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
3. Workup:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.[4]
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[3]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[4]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]
4. Purification:
-
Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure biaryl product.[3]
-
Characterize the final product using appropriate analytical methods (e.g., NMR, MS).
Mandatory Visualization
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Safety Information:
-
All reagents and solvents should be handled in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Palladium catalysts are toxic and should be handled with care.
-
The reaction should be conducted under an inert atmosphere as catalysts and reagents can be air-sensitive.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions with 2-Chloro-4-fluoro-5-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid with various aryl and heteroaryl halides. The Suzuki-Miyaura reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The incorporation of the 2-chloro-4-fluoro-5-methoxyphenyl moiety is of significant interest in medicinal chemistry and materials science, as this structural motif can modulate the electronic properties, lipophilicity, and metabolic stability of target molecules.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryls, vinylarenes, and polyenes. The reaction involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base. While the Suzuki reaction is known for its robustness, the successful coupling of electronically modified or sterically hindered substrates like this compound often requires careful optimization of the catalytic system. Key parameters for a successful transformation include the choice of palladium precursor, ligand, base, and solvent system. This document outlines effective palladium catalysts and provides generalized protocols that can serve as a starting point for reaction optimization.
Recommended Palladium Catalysts and Reaction Conditions
The choice of the palladium catalyst and associated ligand is critical for a successful coupling reaction. For challenging substrates, including those with multiple halogen substituents, catalyst systems employing bulky, electron-rich phosphine ligands are often preferred. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle and can help to prevent catalyst deactivation. Below is a summary of commonly used catalytic systems that have shown efficacy in the coupling of similar fluorinated and polychlorinated arylboronic acids.
Table 1: Summary of Effective Palladium Catalyst Systems for Suzuki Coupling of Fluorinated Arylboronic Acids
| Palladium Source / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Aryl Halide Partner (Example) | Reported Yield (%) with Analogous Substrates |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | 4-Chloroanisole | >95[1] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 80 | 1-24 | Aryl Bromides | 35-90+[2] |
| Pd(PPh₃)₄ (3-5) | PPh₃ (integrated) | K₂CO₃ or K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 4-12 | Aryl Bromides/Iodides | 80-92[3] |
| [Pd(cinnamyl)Cl]₂ (1) / XPhos (2) | XPhos | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5-2 | 4-Bromotoluene | >95[1] |
| XPhos Palladacycle G2 (2) | XPhos (integrated) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | 4-Chloroanisole | >95[4] |
| Pd(dppf)Cl₂ (1-5) | dppf (integrated) | K₂CO₃ or Na₂CO₃ (2) | 1,4-Dioxane/H₂O or DMF/H₂O | 80-110 | 12-24 | Aryl Bromides | 85-95[5] |
Note: The yields presented are for analogous fluorinated or otherwise challenging boronic acids and may vary for this compound. Optimization for each specific substrate is recommended.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates and desired outcomes. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: General Procedure using a Palladium Precatalyst (e.g., XPhos Palladacycle)
This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl chlorides and bromides at room temperature.[4]
Materials:
-
Palladium Precatalyst (e.g., XPhos Palladacycle G2, 2 mol%)
-
This compound (1.2-1.5 mmol)
-
Aryl or Heteroaryl Halide (1.0 mmol)
-
Potassium Phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL)
-
Tetrahydrofuran (THF), degassed (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and the palladium precatalyst (2 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed THF (2 mL) followed by the degassed 0.5 M aqueous K₃PO₄ solution (4 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can range from 30 minutes to a few hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using a Palladium(0) Source (e.g., Pd₂(dba)₃) with a Phosphine Ligand
This protocol is suitable for a broad range of aryl and heteroaryl bromides and may require elevated temperatures.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., SPhos or XPhos, 2-4 mol%)
-
This compound (1.2 mmol)
-
Aryl or Heteroaryl Bromide (1.0 mmol)
-
Potassium Phosphate (K₃PO₄, 3.0 mmol)
-
Toluene, anhydrous and degassed (5 mL)
-
Water, degassed (0.5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (3.0 mmol), Pd₂(dba)₃ (1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To aid in the conceptualization of the experimental setup and the underlying chemical transformation, the following diagrams are provided.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][7][8]
Troubleshooting
-
Low Yield:
-
Catalyst Deactivation: The presence of multiple functional groups on the boronic acid may require a more robust ligand. Consider screening other bulky, electron-rich phosphine ligands.
-
Protodeboronation: Fluorinated arylboronic acids can be susceptible to protodeboronation (loss of the boronic acid group). Using milder bases (e.g., K₂CO₃, Cs₂CO₃) or shorter reaction times may mitigate this side reaction.
-
-
Incomplete Reaction:
-
Increase catalyst loading.
-
Increase reaction temperature or time.
-
Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the palladium(0) catalyst.
-
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of complex molecules. The selection of an appropriate palladium catalyst system, particularly one with a bulky, electron-rich phosphine ligand, is crucial for achieving high yields. The protocols provided herein offer a solid foundation for researchers to develop and optimize these important transformations in their own laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
Optimizing Suzuki Coupling of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid: A Guide to Base and Solvent Selection
Application Note AP2025-12-26
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid with various aryl and heteroaryl halides. The selection of an appropriate base and solvent system is critical for achieving high yields and reaction efficiency, particularly with a sterically hindered and electronically rich substrate such as this. These guidelines are based on established methodologies for structurally similar boronic acids and aim to provide a rational approach to reaction optimization.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The reaction's success is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For sterically hindered and electron-rich boronic acids like this compound, the choice of base and solvent is particularly crucial to facilitate the transmetalation step and ensure a high-yielding reaction.
The base plays a multifaceted role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[1] The solvent system must not only solubilize the reactants and catalyst but can also significantly influence the reaction rate and outcome.
Data Presentation: Base and Solvent Selection for Analogous Suzuki Couplings
While specific data for the Suzuki coupling of this compound is not extensively available in the public domain, the following table summarizes reaction conditions and yields for the coupling of structurally similar or challenging arylboronic acids. This data provides a valuable starting point for condition screening.
| Entry | Boronic Acid | Aryl Halide | Base (equiv.) | Solvent System | Catalyst/Ligand (mol%) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,5-Difluorophenylboronic acid | 4-Chloroanisole | K₃PO₄ (2) | THF/H₂O (2:1) | Pd(OAc)₂ (2) / XPhos (4) | RT | 0.5 | >95 | |
| 2 | 2,5-Difluorophenylboronic acid | 4-Bromotoluene | K₃PO₄ (2) | 1,4-Dioxane | [Pd(cinnamyl)Cl]₂ (1) / XPhos (2) | 80 | 1 | >95 | [2] |
| 3 | Phenylboronic acid | 4-Bromoacetophenone | K₂CO₃ (2) | DMF/H₂O (95:5) | G-COOH-Pd-10 | 110 | 3 | ~95 | [3] |
| 4 | Phenylboronic acid | Aryl Chloride | Cs₂CO₃ (3) | THF/H₂O | Pd₂(dba)₃ (0.05) / JohnPhos (0.2) | 40 | 2.5 | 90 | |
| 5 | Arylboronic acid | 2,4-Dichloropyrimidine | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | Pd(PPh₃)₄ (3) | - | - | 80 | [4] |
Experimental Protocols
The following protocols are adapted from established procedures for the Suzuki coupling of challenging boronic acids and can serve as a starting point for the optimization of reactions with this compound.
Protocol 1: Room-Temperature Coupling for Unstable Boronic Acids
This protocol is designed for rapid coupling at room temperature, which can be beneficial if the boronic acid is prone to decomposition.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed Water
Procedure:
-
To a dry reaction vial, add the aryl halide, this compound, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add anhydrous THF (4 mL) and degassed water (2 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, quench the reaction with the addition of water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Thermally Promoted Coupling with a Standard Catalyst System
This protocol utilizes more traditional heating and may be suitable for less reactive aryl halide partners.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the aryl halide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane (8 mL) and degassed water (4 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to afford the desired biaryl product.
Mandatory Visualizations
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-Chloro-4-fluoro-5-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-fluoro-5-methoxyphenylboronic acid is a versatile synthetic building block increasingly utilized in medicinal chemistry and drug discovery. Its unique substitution pattern—featuring a chlorine atom, a fluorine atom, and a methoxy group—allows for the introduction of a well-defined electronic and steric profile into target molecules. This moiety is of particular interest in the design of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents where precise molecular interactions are critical for potency and selectivity. The fluorine and chlorine atoms can modulate physicochemical properties such as lipophilicity and metabolic stability, while also providing vectors for further synthetic elaboration.
This document provides detailed protocols for the application of this compound in key carbon-carbon and carbon-heteroatom bond-forming reactions and discusses its potential in the synthesis of bioactive molecules.
Core Applications in Cross-Coupling Reactions
The boronic acid functional group is a cornerstone of modern synthetic chemistry, primarily enabling palladium- and copper-catalyzed cross-coupling reactions. This compound is an excellent substrate for several of the most powerful transformations used in pharmaceutical synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the boronic acid and various aryl, heteroaryl, or vinyl halides (or pseudohalides like triflates).[1][2] This reaction is fundamental for constructing the biaryl and heteroaryl-aryl scaffolds prevalent in many kinase inhibitors and other drug candidates.[3] The electron-withdrawing nature of the halogen substituents on the boronic acid can influence its reactivity, often necessitating the use of highly active palladium catalyst systems.[4]
Buchwald-Hartwig Amination
While the primary use of boronic acids is in C-C bond formation, its aryl group can be incorporated via related C-N bond-forming reactions. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a bond between an aryl group and an amine.[5][6] Although this reaction typically uses aryl halides as the electrophile, synthetic strategies can be designed where the 2-chloro-4-fluoro-5-methoxyphenyl moiety is first installed via Suzuki coupling onto a suitable scaffold, which is then used in a subsequent Buchwald-Hartwig amination step.
Chan-Lam Coupling
The Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds, using a copper catalyst.[7][8] This reaction couples boronic acids with amines, amides, imides, alcohols, or phenols and is advantageous for its often mild reaction conditions, which can be conducted at room temperature and open to the air.[7][8]
Synthesis of Bioactive Molecules: Potential Applications
The 2-chloro-4-fluoro-5-methoxyphenyl motif is a valuable pharmacophore. While specific examples detailing the synthesis and biological activity of drug candidates using this exact boronic acid are emerging, its structural features suggest high potential in established drug classes.
Kinase Inhibitors
Kinases are critical targets in oncology and immunology.[9] Many FDA-approved kinase inhibitors feature substituted phenyl rings that occupy the ATP-binding pocket. The 2-chloro-4-fluoro-5-methoxyphenyl group can be strategically employed to form key hydrogen bonds and van der Waals interactions within the kinase hinge region or adjacent hydrophobic pockets.[9] For instance, it can be coupled to a heterocyclic core (e.g., pyrimidine, quinoline, pyrazole) to generate scaffolds for inhibitors of targets like EGFR, ALK, VEGFR, or Aurora kinases.[3][9][10]
GPCR Modulators
G-protein coupled receptors are the largest family of cell surface receptors and are targets for a vast number of therapeutics.[11][12] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer greater subtype selectivity.[6][13] The 2-chloro-4-fluoro-5-methoxyphenyl moiety can be incorporated into scaffolds designed to act as positive (PAM) or negative (NAM) allosteric modulators for GPCRs such as metabotropic glutamate receptors (mGluRs) or muscarinic acetylcholine receptors (mAChRs).[6]
Experimental Protocols and Data
The following sections provide generalized protocols and representative data for the application of this compound in key synthetic transformations.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed coupling of this compound with an aryl or heteroaryl bromide.
Workflow Diagram:
Figure 1. General experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl/Heteroaryl bromide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and base.
-
Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[14]
Representative Data for Suzuki-Miyaura Coupling:
| Entry | Coupling Partner (Ar-X) | Catalyst System (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 2-Chloropyrimidine | Pd₂(dba)₃/XPhos (2/4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 18 | 78 |
| 3 | 6-Chloroquinoline | PEPPSI-IPr (3) | Cs₂CO₃ (2.5) | t-Amyl Alcohol | 110 | 24 | 72 |
| 4 | 4-Bromobenzonitrile | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 16 | 81 |
Note: Yields are representative and based on couplings with structurally similar aryl halides. Optimization is recommended for each specific substrate.[14][15]
Protocol 2: General Procedure for Chan-Lam C-N Coupling
This protocol outlines a general procedure for the copper-catalyzed coupling of this compound with an aliphatic or aromatic amine.
Workflow Diagram:
Figure 2. General experimental workflow for a Chan-Lam C-N coupling reaction.
Materials:
-
Amine or Amide (1.0 eq)
-
This compound (1.5 - 2.0 eq)
-
Copper(II) Acetate (Cu(OAc)₂, 1.0 - 2.0 eq)
-
Base (e.g., Pyridine or Triethylamine, 2.0 eq)
-
Solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Molecular Sieves (4 Å)
Procedure:
-
To a round-bottom flask, add the amine, this compound, copper(II) acetate, and molecular sieves.
-
Add the solvent (e.g., DCM) followed by the base (e.g., pyridine).
-
Stir the mixture vigorously at room temperature, open to the atmosphere (or under an oxygen balloon).
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite, washing the pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired N-aryl product.
Representative Data for Chan-Lam Coupling:
| Entry | Amine/Amide Partner | Copper Source (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ (1.5) | Pyridine (2) | DCM | RT | 24 | 65 |
| 2 | Morpholine | Cu(OAc)₂ (1.2) | Et₃N (2) | Toluene | 50 | 18 | 75 |
| 3 | Imidazole | Cu(OAc)₂ (1.0) | Pyridine (2) | DCM | RT | 12 | 80 |
| 4 | Benzamide | Cu(OAc)₂ (2.0) | Pyridine (2) | DCM | RT | 48 | 55 |
Note: Yields are representative and highly substrate-dependent. Stoichiometric copper is often used.[8]
Application in Bioactive Molecule Design
Structure-Activity Relationship (SAR) Studies
In a typical drug discovery campaign, the 2-chloro-4-fluoro-5-methoxyphenyl "headgroup" can be retained to maintain crucial interactions with the biological target, while other regions of the molecule are systematically modified to optimize potency, selectivity, and pharmacokinetic properties.
Logical Diagram for SAR Exploration:
Figure 3. Logical relationship in a Structure-Activity Relationship (SAR) study.
Example Signaling Pathway: EGFR Inhibition
Molecules synthesized using this compound can be designed as Type I kinase inhibitors that compete with ATP. By coupling the boronic acid to a pyrimidine core, for example, the resulting molecule can target the hinge region of the Epidermal Growth Factor Receptor (EGFR) kinase domain, preventing autophosphorylation and downstream signaling.
References
- 1. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 6. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid in Fragment-Based Drug Discovery: A Hypothetical Case Study
Disclaimer: As of late 2025, a comprehensive search of scientific literature did not yield specific published data on the use of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid as a fragment in a drug discovery campaign. Therefore, the following application notes and protocols represent a hypothetical case study to illustrate how a fragment with this structure could be utilized in a fragment-based drug discovery (FBDD) workflow. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound in FBDD
Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) against a biological target.[1][2][3][4][5] this compound is an attractive fragment for FBDD due to its unique combination of features:
-
Boronic Acid Moiety: This group can form reversible covalent bonds with serine, threonine, or lysine residues within a protein's active site, or act as a hydrogen bond donor and acceptor. This provides a strong anchoring point for binding.
-
Substituted Phenyl Ring: The chloro, fluoro, and methoxy groups on the phenyl ring provide specific vectors for interaction with the protein binding pocket and offer opportunities for synthetic elaboration to improve potency and selectivity.
-
"Rule of Three" Compliance: With a molecular weight of 204.39 g/mol , this fragment adheres to the general guidelines for fragment libraries (MW < 300 Da), increasing the likelihood of efficient binding.
This document outlines a hypothetical FBDD campaign targeting a serine protease, where this compound is identified as a promising hit and progressed towards a lead compound.
Hypothetical FBDD Workflow
The following diagram illustrates a typical FBDD workflow for progressing a fragment hit like this compound.
Hypothetical Signaling Pathway: Targeting a Serine Protease
For this case study, we will consider the inhibition of a hypothetical serine protease involved in a disease-related signaling cascade. The boronic acid fragment is expected to interact with the catalytic serine residue in the enzyme's active site, thereby inhibiting its activity and downstream signaling.
Experimental Protocols
Primary Screening: Differential Scanning Fluorimetry (DSF)
Objective: To identify fragments that bind to the target serine protease by measuring changes in its thermal stability.
Materials:
-
Target Serine Protease
-
DSF Buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
This compound and other fragments (100 mM stock in DMSO)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument
Protocol:
-
Protein Preparation: Prepare a working solution of the target serine protease at 2 µM in DSF buffer.
-
Dye Preparation: Dilute the SYPRO Orange dye to a 20x working solution in DSF buffer.
-
Assay Mix Preparation: In a microcentrifuge tube, mix the protein solution and the 20x dye solution to achieve a final protein concentration of 1 µM and a 5x final dye concentration.
-
Fragment Plating: Add 20 µL of the assay mix to each well of the PCR plate.
-
Compound Addition: Add 0.2 µL of the 10 mM fragment stock solution to the appropriate wells for a final fragment concentration of 100 µM. Include DMSO-only controls.
-
Thermal Denaturation: Centrifuge the plate briefly and place it in the real-time PCR instrument. Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/min.
-
Data Analysis: Determine the melting temperature (T_m) for each well. A significant increase in T_m (ΔT_m) in the presence of a fragment compared to the DMSO control indicates binding.
Hit Validation: Surface Plasmon Resonance (SPR)
Objective: To confirm the binding of primary hits and determine their binding affinity (K_D) and kinetics.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target Serine Protease
-
Running Buffer (e.g., HBS-EP+)
-
Hit fragments from the primary screen
Protocol:
-
Ligand Immobilization: Immobilize the target serine protease onto the CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a dilution series of the hit fragment (e.g., 100 µM to 0.1 µM) in running buffer.
-
Binding Analysis: Inject the fragment dilutions over the immobilized protein surface and a reference flow cell.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).
Data Presentation
Table 1: Hypothetical Primary Screening and Hit Validation Data
| Fragment ID | Fragment Name | DSF ΔT_m (°C) | SPR K_D (µM) | Ligand Efficiency (LE) |
| F001 | This compound | 3.5 | 150 | 0.35 |
| F002 | Phenylboronic acid | 1.2 | >1000 | - |
| F003 | 3-Aminophenylboronic acid | 2.1 | 500 | 0.32 |
Ligand Efficiency (LE) is calculated as: LE = -1.37 * pK_D / N_heavy_atoms
Table 2: Hypothetical Structure-Activity Relationship (SAR) Data for Hit-to-Lead Optimization
| Compound ID | Structure Modification from F001 | SPR K_D (µM) | IC50 (µM) |
| F001-A1 | Replacement of 5-methoxy with 5-ethoxy | 120 | 85 |
| F001-A2 | Replacement of 4-fluoro with 4-chloro | 250 | 180 |
| F001-A3 | Suzuki coupling at 2-chloro with a pyridine ring | 15 | 8 |
| F001-A4 | Suzuki coupling at 2-chloro with a N-methyl-piperazine ring | 2 | 0.5 |
Hit-to-Lead Optimization
Based on the hypothetical structural data obtained from X-ray crystallography, the 2-chloro position of the fragment is identified as a vector for synthetic elaboration towards an unoccupied pocket in the enzyme's active site. A structure-guided design approach is employed to synthesize a small library of analogs.
The hypothetical SAR in Table 2 suggests that introducing a basic amine, such as N-methyl-piperazine, via a Suzuki coupling at the 2-chloro position leads to a significant improvement in both binding affinity and inhibitory activity. This optimized compound, F001-A4 , would be considered a lead compound for further preclinical development.
References
- 1. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery [mdpi.com]
Application Notes and Protocols for Protecting Group Strategies in Reactions Involving 2-Chloro-4-fluoro-5-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide on protecting group strategies for reactions involving 2-Chloro-4-fluoro-5-methoxyphenylboronic acid. This document outlines the challenges associated with this substituted arylboronic acid and provides protocols for the protection and deprotection of the boronic acid moiety. Additionally, it addresses strategies for the potential need to protect the methoxy group as a phenol precursor and discusses orthogonal protection schemes.
Introduction
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. However, the presence of multiple functional groups—a boronic acid, a chloro group, a fluoro group, and a methoxy group—can present challenges in complex multi-step syntheses. Boronic acids can be unstable under certain reaction conditions, and the reactivity of the other functional groups may necessitate the use of protecting groups to achieve the desired chemoselectivity. This document outlines strategies to address these challenges.
Challenges in Reactions with this compound
The primary challenges when using this compound in multi-step synthesis include:
-
Boronic Acid Instability: Boronic acids are susceptible to degradation under various conditions, including protodeboronation (cleavage of the C-B bond by a proton source), oxidation, and formation of boroxines (anhydrides). This can lead to lower yields and purification difficulties.
-
Competing Reactions: The presence of other reactive sites on the molecule can lead to undesired side reactions.
-
Methoxy Group Reactivity: While generally stable, the methoxy group can be cleaved under certain acidic or harsh conditions to form a phenol. If subsequent reaction steps are incompatible with a free phenol, a protecting group strategy is required.
To overcome these challenges, the use of protecting groups for the boronic acid functionality is often recommended. The most common and effective protecting groups for boronic acids are pinacol esters and N-methyliminodiacetic acid (MIDA) esters.
Protecting Group Strategies for the Boronic Acid Moiety
The choice of protecting group for the boronic acid depends on the specific reaction conditions to be employed in subsequent steps. Both pinacol and MIDA esters offer enhanced stability and are compatible with a wide range of reagents.
Pinacol Esters
Pinacol esters are one of the most widely used protecting groups for boronic acids. They are generally stable to a variety of reaction conditions, including chromatography, and can often be used directly in Suzuki-Miyaura coupling reactions.
N-Methyliminodiacetic Acid (MIDA) Esters
MIDA boronates offer exceptional stability and are inert to many reaction conditions under which other boronic acid derivatives would decompose. They are particularly useful for iterative cross-coupling strategies where the boronic acid needs to be unmasked in a controlled manner.
Table 1: Comparison of Pinacol and MIDA Protecting Groups for Boronic Acids
| Feature | Pinacol Ester | MIDA Ester |
| Stability | Good stability, compatible with chromatography. | Exceptional stability, bench-top stable, compatible with a wide range of reagents. |
| Formation | Typically formed by reaction with pinacol or bis(pinacolato)diboron. | Formed by condensation with N-methyliminodiacetic acid. |
| Deprotection | Can be hydrolyzed under acidic or basic conditions, or via transesterification. | Readily cleaved under mild aqueous basic conditions (e.g., NaOH, NaHCO₃).[1] |
| Use in Coupling | Often used directly in Suzuki-Miyaura coupling. | Can be used in "slow-release" Suzuki-Miyaura coupling or deprotected prior to coupling. |
Experimental Protocols
The following are general protocols for the protection and deprotection of arylboronic acids. These may require optimization for this compound.
Protocol 1: Synthesis of 2-(2-Chloro-4-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)
Materials:
-
This compound
-
Pinacol
-
Anhydrous Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Add anhydrous toluene to the flask.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired pinacol ester.
Protocol 2: Deprotection of 2-(2-Chloro-4-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Materials:
-
Pinacol ester of this compound
-
Diethanolamine
-
Diethyl ether
-
0.1 M HCl
Procedure:
-
Dissolve the pinacol ester (1.0 equiv) in diethyl ether.
-
Add diethanolamine (1.1 equiv) to the solution. A white precipitate should form.
-
Stir the mixture at room temperature for approximately 30 minutes, or until the starting material is consumed (monitored by TLC).
-
Filter the precipitate, wash with diethyl ether, and dry.
-
Treat the resulting diethanolamine boronate with 0.1 M HCl for about 20 minutes to hydrolyze it to the free boronic acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected boronic acid.
Protocol 3: Synthesis of the N-Methyliminodiacetic Acid (MIDA) Boronate of this compound
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a reaction vial, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv) in anhydrous DMF.
-
Heat the reaction mixture to 160 °C for 10-15 minutes.[2]
-
Cool the reaction to room temperature.
-
Remove the DMF under reduced pressure.
-
The crude MIDA boronate can be purified by column chromatography on silica gel.
Protocol 4: Deprotection of the MIDA Boronate
Materials:
-
MIDA boronate of this compound
-
1 M Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the MIDA boronate in THF.
-
Add an aqueous solution of 1 M NaOH or NaHCO₃.
-
Stir the mixture at room temperature. The deprotection is typically rapid.
-
Acidify the reaction mixture with a suitable acid (e.g., 1 M HCl) to protonate the boronic acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the free boronic acid.[1]
Orthogonal Protecting Group Strategy for the Methoxy Group
In some synthetic routes, it may be necessary to cleave the methyl ether of the 5-methoxy group to reveal a phenol. This phenol may then require protection if it is not compatible with subsequent reaction conditions. An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of another.
Workflow for Orthogonal Protection:
References
Application Notes and Protocols: Scale-up Synthesis of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-fluoro-5-methoxyphenylboronic acid is a key building block in medicinal chemistry and drug development, frequently utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. As the demand for novel therapeutics increases, the need for robust and scalable synthetic routes for such intermediates is paramount. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on key considerations for reaction optimization, safety, and isolation.
Synthetic Pathway Overview
The primary industrial synthesis of this compound involves the ortho-lithiation of a substituted anisole followed by borylation. The general reaction scheme is presented below.
Caption: General reaction scheme for the synthesis of this compound.
Scale-up Synthesis Protocol
This protocol is adapted from established industrial methods and is designed for scalability.[1][2]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| 2-Chloro-6-fluoroanisole | 160.57 | 208073-67-2 | Starting Material |
| n-Butyllithium (n-BuLi) | 64.06 | 109-72-8 | Pyrophoric, handle under inert gas |
| Triisopropyl borate | 188.08 | 5419-55-6 | Electrophile |
| Tetrahydrofuran (THF) | 72.11 | 109-99-9 | Anhydrous solvent |
| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | For aqueous workup |
| Methyl Isobutyl Ketone (MIBK) | 100.16 | 108-10-1 | Extraction Solvent |
| Sodium Chloride (NaCl) | 58.44 | 7647-14-5 | For brine wash |
Experimental Procedure:
Caption: Experimental workflow for the synthesis of this compound.
-
Reactor Setup: Charge a suitably sized reactor, equipped with a mechanical stirrer, thermometer, and an inert gas inlet, with 2-chloro-6-fluoroanisole (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 L/kg of starting material).
-
Cooling: Begin agitation and cool the reactor contents to below -70 °C using a suitable cooling bath (e.g., acetone/dry ice).
-
Lithiation: Slowly add n-butyllithium (1.1 eq) to the reaction mixture via a dropping funnel or pump, ensuring the internal temperature does not rise above -65 °C.[2] The rate of addition is critical for controlling the exotherm.
-
Stirring: After the addition is complete, stir the mixture at -70 °C for 1-2 hours to ensure complete lithiation.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the reaction temperature below -65 °C.[3]
-
Warm-up: Once the addition of the borate is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.
-
Quenching: Carefully quench the reaction by the slow addition of 1M hydrochloric acid (HCl) solution. This step is exothermic and may produce gas.
-
Extraction: Add methyl isobutyl ketone (MIBK) to the reactor to extract the product.[2] The use of MIBK is advantageous for its lower water miscibility compared to other solvents like acetonitrile.[2]
-
Phase Separation: Separate the organic layer from the aqueous layer. To improve the yield, the aqueous layer can be treated with a salt, such as sodium chloride, to decrease the solubility of the product in the aqueous phase, thereby driving more product into the organic layer.[1]
-
Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Concentration: Concentrate the organic layer under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system, such as MIBK/heptane, to yield a white to off-white solid.[1]
Scale-up Considerations and Data
| Parameter | Laboratory Scale (e.g., 10g) | Pilot/Industrial Scale (e.g., 10kg) | Key Considerations |
| Starting Material | 2-Chloro-6-fluoroanisole: 10g | 2-Chloro-6-fluoroanisole: 10kg | Ensure high purity of starting material to avoid side reactions. |
| Solvent Volume | THF: ~100 mL | THF: ~100 L | Anhydrous conditions are critical. Ensure proper drying of solvents and reactor. |
| n-BuLi Addition | Dropwise via syringe | Controlled pump addition | Critical : Heat management. The lithiation is highly exothermic. Slow, controlled addition and efficient cooling are essential to prevent temperature spikes and side reactions. |
| Temperature Control | Dry ice/acetone bath | Reactor cooling jacket | Maintain temperature below -65 °C. Inconsistent temperature control can lead to reduced yield and impurities. |
| Stirring | Magnetic stirrer | Mechanical overhead stirrer | Efficient mixing is crucial for heat transfer and to prevent localized "hot spots" during reagent addition. |
| Workup | Separatory funnel | Decantation or bottom outlet valve | Handling of large volumes of aqueous and organic phases. |
| Isolation Yield | Typically >80% | Reported yields can be >90%[1] | Optimized phase separation (e.g., addition of salt) can significantly improve yield on a larger scale.[1] |
Safety Considerations
-
n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water. It must be handled under a strict inert atmosphere (nitrogen or argon). All glassware and transfer lines must be thoroughly dried.
-
Cryogenic Temperatures: Handling large quantities of cooling baths (e.g., dry ice/acetone) requires appropriate personal protective equipment (PPE), including cryogenic gloves and face shields, to prevent cold burns.
-
Exothermic Reactions: Both the lithiation and the acidic quench are highly exothermic. A robust cooling system and controlled addition rates are non-negotiable for safe operation at scale. A reaction calorimetry study is recommended before proceeding to a large scale to fully understand the thermal hazards.[4]
-
Boronic Acids: While generally considered to have low toxicity, boronic acids can be irritants.[5] Appropriate PPE, including gloves, lab coats, and safety glasses, should be worn. Handle in a well-ventilated area or fume hood.
Downstream Processing
The resulting this compound is often used directly in subsequent steps, such as Suzuki-Miyaura coupling reactions, without rigorous purification.[1][6] A solution of the boronic acid in a solvent like acetonitrile or MIBK can be carried forward, which can improve process efficiency by avoiding isolation and drying steps.[1][2] This approach, known as a "telescoped" synthesis, is common in industrial settings to save time and resources.
Conclusion
The synthesis of this compound is a well-established process that can be reliably scaled up with careful attention to key parameters. The most critical aspects for a successful and safe scale-up are stringent control of the reaction temperature during the exothermic lithiation step, the use of anhydrous conditions, and efficient phase separation during workup. By implementing the protocols and considerations outlined in this document, researchers and drug development professionals can effectively produce this valuable intermediate for their synthetic needs.
References
- 1. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 2. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
Application Notes and Protocols for Purification of Products from 2-Chloro-4-fluoro-5-methoxyphenylboronic Acid Couplings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and purification techniques for biaryl compounds synthesized via Suzuki-Miyaura cross-coupling reactions using 2-Chloro-4-fluoro-5-methoxyphenylboronic acid. The methodologies outlined are designed to ensure high purity of the final products, a critical aspect in drug discovery and development.
Introduction
This compound is a valuable building block in medicinal chemistry for the synthesis of complex biaryl structures. The Suzuki-Miyaura coupling is a widely used carbon-carbon bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organic halide or triflate. While the coupling reaction itself is robust, the purification of the resulting product from starting materials, catalysts, and byproducts is a critical step that often requires optimization. These notes detail standard purification workflows, including aqueous workup, extraction, and chromatographic methods.
General Purification Strategy
A typical purification workflow for products from Suzuki-Miyaura coupling reactions involves a multi-step process to remove inorganic salts, the palladium catalyst, unreacted starting materials, and byproducts. The general strategy is outlined in the diagram below.
Caption: General purification workflow for Suzuki-Miyaura reaction products.
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
This protocol is designed to quench the reaction and separate the organic product from the aqueous phase containing inorganic salts and residual base.
Methodology:
-
Cooling: After completion of the reaction (monitored by TLC or LC-MS), allow the reaction mixture to cool to room temperature.
-
Quenching and Dilution: Dilute the reaction mixture with an equal volume of water or a saturated aqueous solution of ammonium chloride. Add an organic solvent for extraction, such as ethyl acetate or dichloromethane (typically 2-3 times the volume of the reaction solvent).
-
Extraction: Transfer the biphasic mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Separation: Collect the organic layer. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.
-
Washing: Combine all organic extracts and wash sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous sodium bicarbonate solution (if the reaction was run under acidic conditions or to remove any acidic impurities).
-
Brine (saturated aqueous NaCl solution) to facilitate the removal of water from the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a common and effective method for purifying the crude product by separating compounds based on their polarity.
Methodology:
-
Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or heptane).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent) and adsorb it onto a small amount of silica gel. Alternatively, load the concentrated crude product directly onto the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate) and gradually increase the polarity of the eluent to separate the desired product from impurities. Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Table 1: Typical Eluent Systems for Flash Chromatography of Biaryl Compounds
| Polarity of Biaryl Product | Starting Eluent System (v/v) | Gradient |
| Non-polar | 100% Hexane or Heptane | Gradually increase Ethyl Acetate (e.g., 0% to 20%) |
| Moderately polar | 95:5 Hexane/Ethyl Acetate | Gradually increase Ethyl Acetate (e.g., 5% to 50%) |
| Polar | 80:20 Hexane/Ethyl Acetate | Gradually increase Ethyl Acetate (e.g., 20% to 100%) |
Note: The optimal eluent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.
Protocol 3: Purification by Crystallization
Crystallization is a highly effective technique for purifying solid compounds, provided a suitable solvent system can be found.
Methodology:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Table 2: Common Solvents for Crystallization of Biaryl Compounds
| Solvent System | Polarity | Notes |
| Hexane/Ethyl Acetate | Non-polar to moderately polar | Good for a wide range of biaryls. The ratio can be adjusted. |
| Ethanol/Water | Polar | The product should be soluble in ethanol and insoluble in water. |
| Dichloromethane/Hexane | Moderately polar | Good for dissolving the compound and then precipitating with a non-polar solvent. |
| Toluene | Aromatic | Can be effective for less polar compounds. |
Potential Impurities and Purification Challenges
Understanding the potential impurities is key to developing an effective purification strategy.
Caption: Common impurities in Suzuki-Miyaura coupling reactions.
-
Homocoupling of Boronic Acid: Can be minimized by slow addition of the boronic acid or using specific catalyst systems. These byproducts are often separable by column chromatography.
-
Dehalogenation of the Aryl Halide: This side reaction can be prevalent with certain substrates and reaction conditions. The resulting dehalogenated arene can be difficult to separate from the desired product due to similar polarities. Careful selection of chromatography conditions is crucial.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, leading to the formation of 1-chloro-3-fluoro-4-methoxybenzene. This is often promoted by excessive water or prolonged reaction times at high temperatures.
-
Palladium Catalyst Residues: While most palladium species are removed during the aqueous workup and silica gel chromatography, trace amounts may remain. Specialized scavengers or filtration through activated carbon may be necessary for applications requiring very low palladium levels.
Data Presentation
The following table provides a template for summarizing the purification results for a Suzuki-Miyaura coupling reaction using this compound.
Table 3: Example Purification Data Summary
| Coupling Partner (Aryl Halide) | Crude Yield (%) | Purification Method | Eluent System / Solvent | Purified Yield (%) | Purity (by LC-MS or ¹H NMR) |
| 4-Bromoanisole | 95 | Flash Chromatography | Hexane/EtOAc (9:1) | 85 | >98% |
| 1-Bromo-4-(trifluoromethyl)benzene | 88 | Flash Chromatography | Hexane/EtOAc (95:5) | 78 | >99% |
| 2-Bromopyridine | 75 | Flash Chromatography | Hexane/EtOAc (7:3) | 62 | >97% |
| 4-Iodo-N,N-dimethylaniline | 92 | Crystallization | Ethanol/Water | 81 | >99% |
Note: The data presented in this table are illustrative examples based on typical Suzuki-Miyaura couplings and should be adapted based on experimental results.
By following these detailed protocols and considering the potential purification challenges, researchers can effectively isolate and purify the desired biaryl products from couplings involving this compound for their downstream applications.
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling with 2-Chloro-4-fluoro-5-methoxyphenylboronic acid
Technical Support Center: Suzuki Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on reactions involving 2-Chloro-4-fluoro-5-methoxyphenylboronic acid .
The structure of this compound presents specific challenges due to a combination of electronic and steric effects. The electron-withdrawing chloro and fluoro groups can decrease the nucleophilicity of the boronic acid, while the ortho-chloro substituent provides significant steric hindrance. These factors can impede the crucial transmetalation step of the catalytic cycle, leading to low conversion and undesired side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this and similar electronically modified or sterically hindered boronic acids.
Q1: My Suzuki coupling reaction is not working or giving a very low yield. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of your reagents and reaction setup is the first step.[1][2]
-
Reagent Quality & Stability:
-
Boronic Acid Integrity: Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, a major side reaction where the C-B bond is cleaved and replaced by a C-H bond.[2][3] Use fresh, high-purity this compound. Consider converting it to a more stable form like a pinacol ester or MIDA boronate if issues persist.[2][4]
-
Aryl Halide Reactivity: The reactivity of your coupling partner is critical. The general trend is I > Br > OTf >> Cl.[2] Couplings with less reactive partners like aryl chlorides often require more specialized, highly active catalyst systems.[2][5]
-
Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligands are fresh and have been stored correctly under an inert atmosphere, as they can be sensitive to air and moisture.[1][2] Pd(II) precatalysts must be reduced in situ to the active Pd(0) species.[1][5]
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[1][2] Ensure your reaction vessel is rigorously purged with an inert gas like argon or nitrogen, and that your solvents are properly degassed.[1]
-
Solvent and Base Purity: Use anhydrous, degassed solvents. Ensure your base is of high purity and finely powdered for better solubility and reactivity.
-
Q2: I see recovery of my starting materials. How can I drive the reaction to completion?
A2: Recovery of starting materials suggests that the catalytic cycle is inefficient. This is common with challenging substrates due to slow oxidative addition or transmetalation.
-
Increase Temperature: Sterically hindered couplings often require more energy to overcome activation barriers.[6][7] If the reaction is sluggish at 80 °C, try increasing the temperature to 100-110 °C, solvent permitting.[7]
-
Screen Catalyst System: The choice of ligand is the most critical parameter for challenging couplings.[6] Standard ligands like PPh₃ are often ineffective. Switch to bulkier, more electron-rich phosphine ligands which are known to accelerate both oxidative addition and reductive elimination.
-
Use a More Active Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) generate the active Pd(0) species more efficiently at lower temperatures, which can be crucial for unstable boronic acids.[1][4] This allows the coupling to proceed before the boronic acid has time to decompose.[4]
Q3: I suspect protodeboronation is the main side reaction. How can I minimize it?
A3: Protodeboronation is a common culprit for low yields with electron-deficient boronic acids, especially under basic, aqueous conditions.[2][3][4][8]
-
Choice of Base: The base is necessary to activate the boronic acid for transmetalation, but strong bases can also promote protodeboronation.[9][10] Using milder or non-nucleophilic bases can be beneficial.
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source for this side reaction.[2] Switching to strictly anhydrous conditions can significantly reduce protodeboronation.
-
Use More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a potassium trifluoroborate salt (ArBF₃K) or a boronate ester (e.g., pinacol or MIDA) is a highly effective strategy.[2][4][7] These reagents often release the active boronic acid slowly into the reaction, minimizing its concentration and thus the rate of decomposition.[4][11]
-
Excess Boronic Acid: Using a larger excess of the boronic acid (e.g., 1.5 to 2.0 equivalents) can help compensate for some loss due to decomposition.[7]
Q4: I observe homocoupling of my boronic acid (Glaser coupling). What causes this?
A4: Homocoupling is typically caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle that couples two molecules of the boronic acid.[1][5]
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed by methods such as freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period (e.g., 30 minutes).[1]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of nitrogen or argon throughout the setup and reaction time.
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources that require in-situ reduction, a step which can be sensitive to reaction conditions.[5]
Troubleshooting Workflow
The following flowchart provides a logical workflow for troubleshooting low-yield Suzuki couplings with this compound.
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
Data Presentation: Recommended Reaction Conditions
For challenging substrates like this compound, a careful selection of catalyst, ligand, base, and solvent is required. The following tables summarize common starting points for optimization.
Table 1: Catalyst & Ligand Selection for Challenging Couplings
| Catalyst Precursor | Ligand | Mol % (Pd) | Characteristics & Recommendations |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) | 1 - 3 | Excellent for electron-deficient and sterically hindered partners.[4][12] Promotes fast oxidative addition. |
| Pd(OAc)₂ | Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) | 1 - 3 | Highly electron-rich ligands, effective for coupling aryl chlorides. Can be air-sensitive.[13] |
| Palladacycle Precatalysts (e.g., XPhos Pd G3/G4) | (Ligand is integral) | 0.5 - 2 | Air and moisture stable.[1] Highly active, generates Pd(0) rapidly at low temperatures, minimizing boronic acid decomposition.[4] |
Table 2: Base & Solvent Combinations
| Base (Equivalents) | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ (2.0 - 3.0) | Toluene or 1,4-Dioxane | 80 - 110 | A common, effective combination for hindered couplings.[14] Anhydrous conditions recommended. |
| Cs₂CO₃ (2.0) | 1,4-Dioxane or THF | 80 - 100 | Strong, soluble base often used for difficult couplings.[15] |
| KF (3.0) | THF | 60 - 80 | Milder base, can be effective and may reduce protodeboronation.[10] |
| K₂CO₃ (2.0) | 1,4-Dioxane / H₂O (e.g., 10:1) | 80 - 100 | A standard aqueous system. Use with caution due to potential for protodeboronation with this substrate. |
Key Experimental Protocols
Protocol 1: General Procedure for a Screening Reaction
This protocol provides a starting point for optimizing the reaction.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.[1][2]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[1]
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., 1,4-Dioxane) via syringe to achieve the desired concentration (typically 0.1 M).[1]
-
Reaction Execution: Place the vial in a pre-heated block or oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring & Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify by flash column chromatography.[1]
Protocol 2: Conversion of Boronic Acid to Potassium Trifluoroborate Salt
This can enhance stability and reduce protodeboronation.
-
Dissolution: Dissolve the boronic acid (1.0 equiv.) in methanol.
-
Addition of KHF₂: Add an aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv.).
-
Precipitation: Stir the mixture at room temperature. The potassium trifluoroborate salt will precipitate from the solution.
-
Isolation: Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum. The resulting salt can be used directly in the Suzuki coupling, typically with a base like K₂CO₃ or Cs₂CO₃.
Visualizing the Suzuki Catalytic Cycle
Understanding the catalytic cycle can help pinpoint where the reaction may be failing. With this compound, the Transmetalation step is often the rate-limiting and most problematic stage due to electronic deactivation and steric hindrance.
Caption: Simplified Suzuki catalytic cycle highlighting the key steps.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 2-Chloro-4-fluoro-5-methoxyphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing 2-Chloro-4-fluoro-5-methoxyphenylboronic acid in chemical synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept refrigerated.[1] Boronic acids can be sensitive to air and moisture, which can lead to degradation and the formation of boroxines (cyclic anhydrides).
Q2: My this compound appears clumpy or has a different consistency than expected. Can I still use it?
A2: This may indicate the formation of boroxine, a common issue with boronic acids. In many cases, the boroxine is in equilibrium with the boronic acid in the reaction mixture and can be used directly. However, significant degradation can impact stoichiometry and yield. If in doubt, it is recommended to use fresh material or one of the more stable boronic acid derivatives like a pinacol ester or a trifluoroborate salt.
Q3: What are the most common reasons for a failed Suzuki-Miyaura coupling reaction with this boronic acid?
A3: The most frequent causes of failure include:
-
Degraded Boronic Acid: Improper storage or handling can lead to decomposition.
-
Inactive Catalyst: The palladium catalyst, especially Pd(0) sources, can be sensitive to oxygen.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and often substrate-dependent.
-
Presence of Oxygen: Inadequate degassing of the reaction mixture can deactivate the catalyst and promote side reactions.
-
Protodeboronation: Cleavage of the carbon-boron bond is a common side reaction that consumes the boronic acid.
Q4: How do the substituents on this compound affect its reactivity?
A4: The electronic properties of this molecule are complex, with both electron-donating (-OCH3) and electron-withdrawing (-Cl, -F) groups. The methoxy group is electron-donating, which generally accelerates the transmetalation step in the Suzuki-Miyaura catalytic cycle. Conversely, the chloro and fluoro groups are electron-withdrawing, which can influence the overall electron density of the aromatic ring and its reactivity. The ortho-chloro group may also introduce some steric hindrance. Careful optimization of reaction conditions is necessary to balance these effects.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor Boronic Acid Quality | - Use freshly purchased boronic acid. - Consider converting the boronic acid to a more stable trifluoroborate salt or pinacol ester for the reaction. |
| Inactive Palladium Catalyst | - Ensure phosphine ligands are fresh and have been stored under an inert atmosphere. - Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst. - If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions are suitable for its in-situ reduction to Pd(0). |
| Incorrect Base | - The choice of base is crucial. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. - Ensure the base is finely powdered and anhydrous if required by the reaction conditions. |
| Inappropriate Solvent System | - Ensure solvents are anhydrous and properly degassed. - Common solvent systems include mixtures of dioxane/water, toluene/ethanol/water, or THF/water.[2][3] The presence of some water is often necessary to facilitate the catalytic cycle.[4] |
| Low Reaction Temperature | - Gradually increase the reaction temperature. Many Suzuki couplings require heating to proceed at a reasonable rate. |
Issue 2: Significant Side Product Formation
| Side Product | Potential Cause | Mitigation Strategies |
| Homocoupling Product | - Presence of oxygen in the reaction mixture. - Use of a Pd(II) catalyst source without efficient reduction to Pd(0). | - Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles). - Use a Pd(0) catalyst source directly. |
| Protodeboronation Product | - Presence of excess water or other proton sources. - Harsh reaction conditions (high temperature, strong base). | - Use anhydrous solvents and control the amount of water in the reaction. - Employ milder reaction conditions (lower temperature, weaker base like K₂CO₃ or CsF). - Use a more stable boronic acid derivative (e.g., trifluoroborate salt). |
| Dehalogenation of Coupling Partner | - Certain solvents (like alcohols) or bases (like amines) can act as hydride sources. | - Choose a different solvent or base system. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio, 8 mL)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Data Presentation
The following table provides an illustrative comparison of common conditions for Suzuki-Miyaura reactions based on data for structurally similar phenylboronic acids. Note: These are not experimentally derived values for this compound and should be used as a starting point for optimization.
| Catalyst System | Base | Solvent System | Typical Temperature | General Applicability |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 °C | A classic, versatile system suitable for many aryl bromides and iodides. |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90-110 °C | Often effective for more challenging couplings, including some aryl chlorides. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100-150 °C (Microwave) | A modern, highly active system for a broad range of substrates. |
Visualizations
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Caption: Troubleshooting decision tree for low-yield Suzuki reactions.
References
Common side reactions with 2-Chloro-4-fluoro-5-methoxyphenylboronic acid and how to avoid them
Welcome to the technical support center for 2-Chloro-4-fluoro-5-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most prevalent side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen atom) and homocoupling (dimerization of the boronic acid). These are common issues with arylboronic acids, and the electronic properties of this compound, specifically its electron-deficient nature due to the chloro and fluoro substituents, can influence the propensity for these side reactions.
Q2: Why is protodeboronation a significant issue with this specific boronic acid?
A2: Arylboronic acids with electron-withdrawing groups, such as the chloro and fluoro substituents present on this compound, are more susceptible to protodeboronation, especially under basic conditions. The increased electrophilicity of the carbon atom bonded to the boron atom makes it more prone to protonolysis.
Q3: What factors typically promote homocoupling of this compound?
A3: Homocoupling is often promoted by the presence of oxygen and certain palladium catalyst species. It can compete with the desired cross-coupling reaction, leading to the formation of a symmetric biaryl byproduct.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product and Presence of a Major Protodeboronation Byproduct
Symptoms:
-
LC-MS or NMR analysis shows a significant peak corresponding to 1-chloro-3-fluoro-4-methoxybenzene.
-
The yield of the target biaryl compound is substantially lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Action | Experimental Protocol |
| Presence of Water | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. | Solvents should be dried over molecular sieves or distilled from an appropriate drying agent. Reagents should be stored in a desiccator. The reaction should be set up under an inert atmosphere (e.g., Argon or Nitrogen). |
| Strongly Basic Conditions | Use a weaker base. The choice of base can significantly impact the rate of protodeboronation. | Substitute strong bases like NaOH or KOH with milder bases such as K₃PO₄, Cs₂CO₃, or KF. Perform a small-scale screen of different bases to identify the optimal one for your specific substrate. |
| High Reaction Temperature | Lower the reaction temperature. Protodeboronation is often accelerated at elevated temperatures. | Attempt the reaction at a lower temperature (e.g., room temperature or 40-60 °C) for a longer duration. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and side product formation. |
| Inappropriate Catalyst System | Screen different palladium catalysts and ligands. The ligand can influence the rate of the desired coupling versus side reactions. | Consider using catalysts known to be effective for electron-deficient boronic acids. Buchwald or Fuphos-type ligands can sometimes be beneficial. A small-scale catalyst/ligand screen is recommended. |
Issue 2: Formation of a Significant Amount of Symmetrical Biaryl Homocoupling Product
Symptoms:
-
Analysis of the crude reaction mixture reveals a peak corresponding to the dimer of this compound.
-
This byproduct can sometimes complicate purification.
Possible Causes & Solutions:
| Cause | Recommended Action | Experimental Protocol |
| Presence of Oxygen | Thoroughly degas the reaction mixture and maintain an inert atmosphere. | Degas the solvent by bubbling an inert gas (Argon or Nitrogen) through it for 15-30 minutes prior to adding the catalyst. Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal. |
| Slow Transmetalation Step | Optimize the base and solvent to facilitate the transmetalation step of the Suzuki-Miyaura cycle. | The addition of water (e.g., in a 9:1 organic solvent to water ratio) can sometimes accelerate transmetalation. Ensure the chosen base is sufficiently soluble in the reaction medium. |
| Catalyst Decomposition | Use a pre-catalyst or ensure the active Pd(0) species is generated efficiently. | Palladium pre-catalysts can provide a more controlled and sustained generation of the active catalytic species, minimizing side reactions. |
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura coupling pathway versus the undesired side reactions.
Caption: Competing reaction pathways for an arylboronic acid.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving issues during your reaction.
Technical Support Center: Catalyst and Ligand Screening for Difficult Suzuki Couplings of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid. This substrate is considered challenging due to the presence of an ortho-chloro substituent, which imparts steric hindrance, and the electronic effects of the fluoro and methoxy groups.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: A low or non-existent yield in a Suzuki coupling with a sterically hindered and electronically complex substrate like this compound can stem from several factors. The initial aspects to scrutinize are the catalyst system, reaction conditions, and reagent stability.[1] Key areas for troubleshooting include:
-
Catalyst and Ligand Choice: Standard palladium catalysts may be ineffective. More active catalysts, particularly those with bulky, electron-rich phosphine ligands (Buchwald-type ligands), are often necessary to overcome the steric hindrance and electronic challenges posed by the substrate.
-
Base Selection: The choice of base is critical and can significantly influence the reaction outcome. The base must be strong enough to promote transmetalation but not so strong as to cause decomposition of the starting materials or product.
-
Solvent System: The solvent must be appropriate for all components of the reaction and is often used as a degassed mixture with water.
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and a lack of an inert atmosphere can lead to catalyst deactivation and the formation of homocoupling byproducts.[1]
-
Reagent Purity and Stability: The purity of the boronic acid, aryl halide, and other reagents is paramount. Boronic acids can be prone to degradation over time.[1]
Q2: I am observing significant homocoupling of my boronic acid. How can this side reaction be minimized?
A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen or the use of a Pd(II) precatalyst without an efficient reduction to the active Pd(0) species. To mitigate homocoupling:
-
Ensure a Rigorously Inert Atmosphere: Thoroughly degas all solvents by sparging with an inert gas (e.g., Argon or Nitrogen) and maintain a positive pressure of the inert gas throughout the reaction.
-
Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) catalyst or a precatalyst that readily forms the active Pd(0) species can reduce the likelihood of side reactions.
-
Optimize Reaction Conditions: Lowering the reaction temperature or adjusting the base and solvent system may also help to disfavor the homocoupling pathway.
Q3: What are the best practices for handling and storing this compound to prevent degradation?
A3: Boronic acids can be susceptible to decomposition, particularly protodeboronation where the boronic acid group is replaced by a hydrogen atom. To ensure the integrity of your starting material:
-
Storage: Store the boronic acid in a cool, dry, and dark place, preferably under an inert atmosphere.
-
Handling: Minimize exposure to air and moisture. When weighing and transferring the reagent, do so in a controlled environment, such as a glovebox, if possible.
-
Consider Derivatives: For particularly sensitive Suzuki couplings, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt can be a beneficial strategy. These derivatives often exhibit enhanced stability and can be used directly in the coupling reaction.
Troubleshooting Guides
Low or No Product Formation
If you are experiencing low or no yield, a systematic approach to troubleshooting is recommended. The following flowchart illustrates a logical progression for identifying and resolving the issue.
Catalyst and Ligand Selection
The choice of catalyst and ligand is paramount for the successful coupling of this compound. Due to the steric hindrance from the ortho-chloro group, bulky and electron-rich ligands are generally required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Data Presentation: Recommended Catalyst Systems and Reaction Conditions
The following tables summarize recommended starting points for catalyst, ligand, base, and solvent screening for the Suzuki coupling of this compound. The data is compiled from literature precedents for similar challenging Suzuki couplings.
Table 1: Recommended Catalyst and Ligand Combinations
| Catalyst Precursor | Ligand | Key Features |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | Bulky, electron-rich biarylphosphine, often effective for sterically hindered substrates. |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | Another highly active Buchwald ligand, suitable for a wide range of difficult couplings. |
| XPhos Pd G3/G4 | (pre-formed) | Air- and moisture-stable precatalysts that provide reliable results. |
| PEPPSI-IPr | (pre-formed) | An N-heterocyclic carbene (NHC) based catalyst, known for high activity with challenging substrates. |
Table 2: Suggested Reaction Conditions for Screening
| Entry | Base | Solvent System | Temperature (°C) | Notes |
| 1 | K₃PO₄ | 1,4-Dioxane / H₂O (e.g., 5:1) | 80 - 110 | A common starting point for difficult couplings. The base should be finely powdered. |
| 2 | Cs₂CO₃ | Toluene / H₂O (e.g., 10:1) | 90 - 110 | Cesium carbonate is a strong, non-nucleophilic base that can be very effective. |
| 3 | K₂CO₃ | THF / H₂O (e.g., 4:1) | 65 - 80 | A milder base that can sometimes reduce side reactions. |
| 4 | KF | Anhydrous 1,4-Dioxane | 80 - 100 | Anhydrous conditions with potassium fluoride can minimize protodeboronation. |
Experimental Protocols
The following is a general, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol should be optimized for specific aryl halide partners.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 10:1)
-
Magnetic stir bar
-
Reaction vial with a septum-sealed cap
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and finely powdered base.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent (aryl bromide).
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Managing homocoupling of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid in cross-coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on managing the undesired homocoupling of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid during palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of this compound is a common side reaction that leads to the formation of a symmetrical biaryl byproduct. This not only reduces the yield of your desired cross-coupled product but also complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling in your experiments.
Problem: Significant Formation of Homocoupled Dimer Observed
| Potential Cause | Recommended Action | Expected Outcome |
| Presence of Dissolved Oxygen | Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., Nitrogen or Argon) for an extended period or by performing several freeze-pump-thaw cycles.[1][2] Maintain a positive pressure of inert gas throughout the reaction. | Reduces the oxidation of the active Pd(0) catalyst to Pd(II), which is a key species in the oxygen-mediated homocoupling pathway.[3][4] |
| Use of a Pd(II) Precatalyst | While Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are common, their initial reduction to the active Pd(0) species can promote homocoupling.[4] Consider using a Pd(0) source such as Pd₂(dba)₃. If a Pd(II) source is used, the addition of a mild reducing agent like potassium formate can be beneficial. | Minimizes the concentration of Pd(II) available to react with the boronic acid to form the homocoupling byproduct.[5] |
| Suboptimal Ligand Choice | The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. For an electron-rich boronic acid like this compound, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | These ligands can promote the desired cross-coupling pathway over the competing homocoupling reaction.[6] |
| Inappropriate Base or Solvent | The choice of base and solvent is critical and often interconnected. For this electron-rich boronic acid, a weaker base such as K₂CO₃ or KF may be preferable to stronger bases that can accelerate side reactions. Ensure the base is finely powdered and dry for anhydrous reactions. | A well-chosen base/solvent system will facilitate the transmetalation step of the desired cross-coupling without promoting side reactions like homocoupling or protodeboronation.[7] |
| Slow Oxidative Addition | If the oxidative addition of the palladium catalyst to the aryl halide is slow, the concentration of the active catalyst available for transmetalation with the boronic acid is reduced, potentially favoring homocoupling. | Consider using a more reactive aryl halide (I > Br > Cl) if your synthesis allows, or a more active catalyst system. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that cause the homocoupling of this compound?
A1: The homocoupling of arylboronic acids, including this compound, is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: In the presence of oxygen, the active Pd(0) catalyst can be oxidized to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the homocoupled product and regenerate Pd(0). Rigorous exclusion of oxygen is therefore critical.[2][3][4]
-
Pd(II)-Mediated Homocoupling: When using a Pd(II) salt as a catalyst precursor (e.g., Pd(OAc)₂), it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[4] This is particularly problematic at the beginning of the reaction before the main catalytic cycle is established.
Q2: How does the electronic nature of this compound affect its tendency to undergo homocoupling?
A2: this compound is considered an electron-rich boronic acid due to the electron-donating effect of the methoxy group. Electron-rich boronic acids can be more prone to homocoupling under certain conditions.[8][9] It is important to carefully select the reaction conditions to favor the desired cross-coupling.
Q3: Can the order of addition of reagents help in minimizing homocoupling?
A3: Yes, the order of addition can be important. Pre-heating the mixture of the palladium catalyst, base, and aryl halide before the addition of the boronic acid can help to ensure that the oxidative addition step occurs first, thereby reducing the opportunity for the catalyst to engage in homocoupling of the boronic acid.
Q4: What are the best practices for purifying the desired cross-coupled product from the homocoupling byproduct?
A4: The homocoupling byproduct, being a symmetrical dimer, will have a significantly different polarity and molecular weight compared to the desired cross-coupled product. This difference can be exploited for purification.
-
Column Chromatography: This is the most common method for separating the desired product from the homocoupling byproduct. A careful selection of the eluent system is crucial for achieving good separation.
-
Recrystallization: If the desired product is a solid, recrystallization can be an effective purification technique, provided a suitable solvent system can be found where the solubility of the product and byproduct differ significantly.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high-purity material.
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the formation of the homocoupling byproduct. The data is based on studies of structurally similar arylboronic acids and should be used as a guideline for optimizing reactions with this compound.
Table 1: Effect of Palladium Source and Oxygen on Homocoupling
| Entry | Palladium Source | Atmosphere | Cross-Coupling Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ | Air | 65 | 25 |
| 2 | Pd(OAc)₂ | Nitrogen | 85 | 10 |
| 3 | Pd₂(dba)₃ | Nitrogen | 92 | <5 |
Data is illustrative and based on general trends observed for Suzuki-Miyaura reactions.
Table 2: Influence of Base and Ligand on Homocoupling
| Entry | Base | Ligand | Cross-Coupling Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | K₃PO₄ | PPh₃ | 78 | 18 |
| 2 | K₂CO₃ | PPh₃ | 82 | 12 |
| 3 | K₂CO₃ | SPhos | 90 | 7 |
| 4 | CsF | XPhos | 94 | <3 |
Data is illustrative and based on general trends observed for Suzuki-Miyaura reactions with electron-rich boronic acids.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol provides a starting point for the cross-coupling of this compound with an aryl bromide.
Reagents and Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/water, 4:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, palladium catalyst, ligand, and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture to the flask via a syringe under a positive pressure of inert gas.
-
Boronic Acid Addition: In a separate flask, dissolve the this compound in a small amount of the degassed solvent. Add this solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of the Cross-Coupled Product by Column Chromatography
-
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Eluent System: Start with a non-polar solvent system (e.g., hexane/ethyl acetate, 9:1) and gradually increase the polarity. The exact ratio will depend on the polarity of the desired product and the homocoupling byproduct.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the solution onto the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Visualizations
Caption: Competing pathways of Suzuki-Miyaura cross-coupling and oxygen-mediated homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
Effect of temperature on the stability and reactivity of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[1] It is crucial to keep the container tightly sealed to protect it from moisture. For shorter periods, storage at room temperature may be acceptable, but refrigeration is the preferred condition to minimize potential degradation over time.[1]
Q2: What are the primary degradation pathways for this compound, and how does temperature influence them?
The two primary degradation pathways for arylboronic acids like this compound are protodeboronation and the formation of boroxine anhydrides.
-
Protodeboronation: This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] The rate of protodeboronation is significantly influenced by temperature, pH, and the presence of water.[1][2] Elevated temperatures accelerate this process.[1][2]
-
Boroxine Formation: Boronic acids can dehydrate to form cyclic trimers known as boroxines. This is a reversible process, and the equilibrium between the boronic acid and the boroxine can be influenced by temperature and the presence of water. While often usable in reactions, the formation of boroxines can alter the physical state of the material (e.g., becoming oily or sticky) and affect accurate stoichiometry.
Q3: How does temperature affect the reactivity of this compound in Suzuki-Miyaura coupling reactions?
Temperature is a critical parameter in Suzuki-Miyaura coupling reactions. While higher temperatures generally increase the reaction rate, they can also promote the degradation of the boronic acid through protodeboronation.[1][2] This can lead to lower yields of the desired product. Therefore, it is essential to find an optimal temperature that balances reaction kinetics with the stability of the boronic acid. An interesting finding is that for some Suzuki-Miyaura reactions, any increase or decrease from an optimal temperature can lead to a lower yield and an increase in protodeboronation.[3]
Q4: Are there visible signs of degradation for this compound?
While not a definitive measure of purity, visual changes such as discoloration or clumping may indicate degradation. Boronic acids have a tendency to dehydrate and form boroxines, which can result in the material appearing oily or sticky.[4] However, significant degradation can occur without any obvious visual cues. It is always recommended to verify the purity of the boronic acid by analytical methods such as NMR or HPLC before use, especially if it has been stored for an extended period or under suboptimal conditions.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
| Possible Cause | Troubleshooting Steps |
| Degraded Boronic Acid | Verify the purity of the this compound using ¹H NMR or HPLC. If degraded, use a fresh batch or purify the existing material. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Try running the reaction at a lower temperature for a longer duration to minimize thermal degradation of the boronic acid.[1][2] |
| Presence of Water | Ensure all solvents and reagents are anhydrous, as water can promote protodeboronation.[2] |
| Inappropriate Base | The choice of base is crucial. Strong bases can accelerate protodeboronation.[2] Consider screening milder bases such as K₃PO₄ or Cs₂CO₃.[1] |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a fresh catalyst or a pre-catalyst. |
Issue 2: Formation of Significant Side Products (e.g., Protodeboronation Product)
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | Lower the reaction temperature to minimize the rate of protodeboronation.[1][2] |
| Presence of Protic Solvents/Water | Use anhydrous solvents and reagents.[2] |
| Strong Basic Conditions | Switch to a weaker base (e.g., KF, Cs₂CO₃) to reduce the rate of base-catalyzed protodeboronation.[2] |
| Prolonged Reaction Time at Elevated Temperature | Add the boronic acid to the reaction mixture as late as possible to minimize its exposure to high temperatures.[1] |
Quantitative Data
| Condition | General Stability of Arylboronic Acids | Potential Impact on this compound |
| Storage at 2-8°C (Solid) | Generally stable for extended periods under an inert atmosphere. | Expected to be stable. |
| Storage at Room Temp (Solid) | Stability can vary; susceptible to slow degradation over time, especially with exposure to moisture and air. | May lead to gradual formation of boroxine and other impurities. |
| Elevated Temperature (Solid) | Prone to thermal decomposition and increased rate of boroxine formation. | Increased risk of degradation, impacting purity and reactivity. |
| In Solution (Aprotic Solvent) | More susceptible to degradation than in the solid state, especially if traces of water are present. | Should be used fresh; storage in solution is not recommended for long periods. |
| In Solution (Protic Solvent) | Increased risk of protodeboronation. | Stability is expected to be poor, especially at elevated temperatures. |
Experimental Protocols
Since specific stability and reactivity data for this compound is not widely published, researchers may need to determine these parameters experimentally. Below are detailed protocols for key experiments.
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol outlines the procedure to determine the decomposition temperature of this compound.
-
Instrument: Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina or platinum).
-
Atmosphere: Run the analysis under an inert nitrogen atmosphere to observe thermal decomposition.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to approximately 400°C or until complete decomposition is observed.
-
Data Analysis: The onset temperature of weight loss in the TGA thermogram corresponds to the decomposition temperature of the compound.
Protocol 2: Assessment of Stability at Various Temperatures by HPLC
This protocol allows for the quantitative assessment of the stability of this compound over time at different temperatures.
-
Sample Preparation:
-
Solid State: Accurately weigh a known amount of the boronic acid into several vials. Store the vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Solution State: Dissolve the boronic acid in an anhydrous aprotic solvent (e.g., acetonitrile or THF) at a known concentration. Store aliquots at different temperatures.
-
-
HPLC Method:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH ~7 for optimal stability) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to separate the parent compound from potential degradants.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
-
Analysis: At specified time points (e.g., 0, 1, 2, 4 weeks), analyze the samples by HPLC. The decrease in the peak area of the parent compound over time indicates the rate of degradation at each temperature.
Protocol 3: Optimization of Reaction Temperature for Suzuki-Miyaura Coupling
This protocol provides a workflow to determine the optimal reaction temperature for a Suzuki-Miyaura coupling reaction involving this compound.
-
Reaction Setup: Set up several parallel reactions with your desired aryl halide, palladium catalyst, ligand, and base.
-
Temperature Gradient: Run each reaction at a different temperature (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).
-
Reaction Monitoring: Monitor the progress of each reaction over time using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Analysis: Compare the yield of the desired product and the formation of side products (such as the protodeboronation product) at each temperature. The optimal temperature will be the one that provides the highest yield of the desired product in a reasonable time with minimal side product formation.
Visualizations
Caption: Experimental workflow for assessing stability and optimizing reactivity.
Caption: Relationship between temperature, reactivity, and stability.
References
Strategies to improve the solubility of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid in reaction media.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in the Reaction Solvent
Possible Causes:
-
Intrinsic low solubility of the boronic acid in the chosen solvent.
-
Formation of less soluble trimeric boroxine anhydrides.
Troubleshooting Steps & Expected Outcomes:
| Troubleshooting Step | Expected Outcome |
| 1. Utilize a Co-solvent System: Introduce a small amount of a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), or an alcohol such as methanol or ethanol, to your primary reaction solvent.[1] | Increased overall solvent polarity, leading to enhanced dissolution of the boronic acid. |
| 2. Adjust the pH (for aqueous or protic media): If your reaction conditions permit, carefully add a suitable base (e.g., NaOH, K₂CO₃) to increase the pH. This deprotonates the boronic acid, forming a more soluble boronate salt. | The solid boronic acid will dissolve as it converts to the more polar and soluble boronate species.[1] |
| 3. Increase the Reaction Temperature: Gently heat the reaction mixture while stirring. The solubility of many boronic acids increases with temperature.[2][3][4] | The compound should dissolve more readily at an elevated temperature. Ensure the temperature is compatible with all reaction components. |
| 4. Convert to a Boronic Ester: Consider converting the boronic acid to a less polar ester, such as a pinacol ester. This can significantly improve solubility in organic solvents.[1][5] The ester can often be used directly in subsequent reactions like Suzuki-Miyaura couplings. | The resulting boronic ester will exhibit improved solubility in a wider range of organic solvents.[5][6] |
Issue 2: Precipitation of Material During the Reaction
Possible Causes:
-
Changes in the reaction medium (e.g., consumption of a co-solvent) that decrease solubility.
-
Formation of insoluble boroxines due to the removal of water.
-
The product of the reaction is insoluble in the reaction medium.
Troubleshooting Steps & Expected Outcomes:
| Troubleshooting Step | Expected Outcome |
| 1. Add More Co-solvent: Incrementally add more of the co-solvent that initially helped to dissolve the boronic acid. | The precipitate should redissolve, allowing the reaction to proceed in the solution phase. |
| 2. Introduce a Small Amount of Water: If compatible with your reaction, adding a small amount of water can hydrolyze boroxines back to the more soluble boronic acid.[7] Boroxines are in equilibrium with their corresponding boronic acids, and this equilibrium can be shifted by the addition or removal of water.[7] | The precipitate, if it is the boroxine, will dissolve upon conversion back to the monomeric boronic acid. |
| 3. Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is unreacted starting material, boroxine, or the desired product. | Identification of the precipitate will guide further optimization of the reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving this compound?
Q2: I've noticed that my boronic acid seems to lose solubility over time when stored in an anhydrous solvent. Why is this happening?
A2: Boronic acids can undergo dehydration to form their corresponding cyclic trimers, called boroxines.[5][9][10] This process is reversible and is favored in anhydrous conditions.[7] Boroxines are often less soluble than their monomeric boronic acid counterparts, which can lead to precipitation. Storing the boronic acid in a dry, inert atmosphere can help, but if it is to be in solution for an extended period, the use of a protic co-solvent may be necessary to maintain solubility.
Q3: Can I use the boroxine of this compound directly in my Suzuki-Miyaura reaction?
A3: In many cases, yes. The boroxine is in equilibrium with the boronic acid, and in the presence of water, which is often a co-solvent in Suzuki reactions, the boroxine can hydrolyze back to the active boronic acid species.[1] However, the reaction kinetics might differ, and for anhydrous reaction conditions, the boroxine might be the predominant species. For better control over stoichiometry, it is generally recommended to use the boronic acid form.
Q4: Will increasing the temperature to dissolve the boronic acid lead to decomposition?
A4: Increasing the temperature is a common method to enhance solubility.[1] However, it can also promote the dehydration of the boronic acid to the less soluble boroxine.[10] It is crucial to ensure that the reaction temperature is compatible with the stability of all reactants, catalysts, and products. Monitor for any signs of decomposition, such as color change, and consider running a small-scale test to determine the thermal stability of your specific boronic acid under the reaction conditions.
Q5: How does pH affect the solubility of my boronic acid?
A5: The aqueous solubility of boronic acids can be significantly increased by raising the pH.[1] Boronic acids are Lewis acids and will react with bases to form boronate salts (R-B(OH)₃⁻), which are more polar and therefore more soluble in aqueous media. This property is particularly useful in reactions that are run in mixed aqueous/organic solvent systems.
Data Presentation
While quantitative solubility data for this compound is not available in the cited literature, the following tables provide solubility data for structurally analogous compounds to serve as a reference.
Table 1: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Solvents (Mole Fraction, x) [8]
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (x) | meta-Isobutoxyphenylboronic Acid (x) | para-Isobutoxyphenylboronic Acid (x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.076 | |
| 323.15 | 0.380 | 0.130 | 0.108 | |
| Dipropyl Ether | 293.15 | 0.035 | 0.005 | 0.004 |
| 303.15 | 0.055 | 0.008 | 0.007 | |
| 313.15 | 0.085 | 0.014 | 0.011 | |
| 323.15 | 0.125 | 0.022 | 0.018 | |
| Methylcyclohexane | 293.15 | 0.001 | <0.001 | <0.001 |
| 303.15 | 0.002 | <0.001 | <0.001 | |
| 313.15 | 0.003 | 0.001 | <0.001 | |
| 323.15 | 0.005 | 0.002 | 0.001 |
Experimental Protocols
Protocol 1: Improving Solubility with a Co-solvent
-
Attempt to dissolve the this compound in your primary reaction solvent at the desired concentration.
-
If solubility is poor, add a co-solvent (e.g., DMF, DMSO, methanol) in small increments (e.g., 5-10% of the total volume) while stirring.[1]
-
Continue adding the co-solvent until the solid is completely dissolved.
-
Gentle heating or sonication can be used to aid dissolution.
-
Note the final solvent ratio for reproducibility.
Protocol 2: Improving Solubility via pH Adjustment
-
Suspend the this compound in the aqueous or protic solvent system.
-
Slowly add a suitable base (e.g., 1M NaOH, K₂CO₃) dropwise while vigorously stirring.
-
Monitor the dissolution of the solid.
-
Continue adding the base until all the solid has dissolved.
-
Ensure the final pH is compatible with all reagents and catalysts in your reaction.
Visualizations
Caption: A workflow diagram for troubleshooting poor boronic acid solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. digital.library.unt.edu [digital.library.unt.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance with 2-Chloro-4-fluoro-5-methoxyphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4-fluoro-5-methoxyphenylboronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions, particularly those involving steric hindrance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing low to no conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I improve the yield?
A1: Low conversion with this substrate is often attributed to a combination of steric hindrance and electronic effects. The ortho-chloro group significantly increases steric bulk around the boronic acid moiety, which can impede key steps in the catalytic cycle.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard palladium catalysts may be ineffective. The use of bulky, electron-rich phosphine ligands is highly recommended to facilitate the oxidative addition and reductive elimination steps.[1]
-
Base Selection: The choice of base is crucial for the transmetalation step. A weak base may not be sufficient to activate the boronic acid.
-
Reaction Temperature: Increased temperatures can help overcome the activation energy barrier associated with sterically hindered substrates.
-
Solvent Choice: Anhydrous, polar aprotic solvents are generally preferred. The solubility of the base and the stability of the catalytic complex are influenced by the solvent.
Illustrative Catalyst/Ligand Screening Data for a Generic Hindered Coupling:
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Plausible Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | <10 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 65-75 |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 120 | 70-85 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 110 | 60-70 |
Note: This table provides illustrative data based on general principles for sterically hindered Suzuki-Miyaura couplings and is not specific to this compound.
Q2: I am attempting a Buchwald-Hartwig amination with this compound and an amine, but the reaction is not proceeding. What should I consider?
A2: The Buchwald-Hartwig amination also faces challenges due to the sterically congested nature of the boronic acid. The mechanism involves the formation of a palladium-amide complex, which can be sterically demanding.
Troubleshooting Steps:
-
Ligand Choice: Similar to Suzuki coupling, bulky biarylphosphine ligands are essential. Ligands like Josiphos or those from the Buchwald portfolio are often effective.
-
Base Strength: Strong, non-nucleophilic bases are typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium tert-butoxide (KOtBu) are common choices.
-
Amine Reactivity: The nature of the amine coupling partner is important. Primary amines are generally more reactive than secondary amines.
Q3: I am observing significant protodeboronation (loss of the boronic acid group) in my reaction. How can I minimize this side reaction?
A3: Protodeboronation is a common side reaction, especially with electron-rich or sterically hindered boronic acids, and can be exacerbated by certain reaction conditions.
Mitigation Strategies:
-
Use of Milder Bases: Strong bases can promote protodeboronation. Consider using milder bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).
-
Anhydrous Conditions: While some Suzuki couplings benefit from aqueous conditions, switching to anhydrous solvents can sometimes reduce the rate of protodeboronation.
-
Boronic Ester Derivatives: A highly effective strategy is to convert the boronic acid to a more stable derivative, such as a pinacol ester. These are generally more resistant to protodeboronation.[1]
Q4: How can I reduce the formation of homocoupled byproducts of my boronic acid?
A4: Homocoupling is often promoted by the presence of oxygen.
Mitigation Strategies:
-
Thorough Degassing: Ensure that the solvent and reaction mixture are rigorously degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or using a pre-catalyst that readily generates the active Pd(0) species can be beneficial.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol), this compound (1.2 mmol), a suitable base (e.g., K₃PO₄, 2.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a bulky phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Stir the reaction mixture at a high temperature (e.g., 100-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For challenging couplings, microwave irradiation can significantly reduce reaction times and improve yields.
-
In a microwave reactor vial, combine this compound (1.5 equiv), the aryl halide (1.0 equiv), a palladium catalyst/ligand system (e.g., Pd(OAc)₂/SPhos), and a base (e.g., K₃PO₄, 3.0 equiv).
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to a high temperature (e.g., 150 °C) for a specified time (e.g., 20-60 minutes).
-
After cooling, work up the reaction as described in Protocol 1.
Visualizations
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Caption: Troubleshooting workflow for low reaction conversion.
References
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid, a critical building block in pharmaceutical synthesis. We compare a standard Reverse-Phase HPLC method with UV detection (RP-HPLC-UV) against a more selective method employing post-column derivatization with fluorescence detection (HPLC-PCD-FLD). This guide presents detailed experimental protocols and comparative data to assist in selecting the most suitable analytical method for your research and development needs.
Introduction
This compound is a key reagent in Suzuki-Miyaura coupling reactions, a cornerstone of modern medicinal chemistry for the synthesis of complex organic molecules. Ensuring the purity of this starting material is paramount to the success of subsequent synthetic steps, impacting reaction yield, impurity profiles of the final product, and overall process efficiency. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of such compounds.
This guide explores two distinct HPLC approaches:
-
RP-HPLC-UV: A robust and straightforward method utilizing a C18 stationary phase and UV detection. It is a workhorse technique in many analytical laboratories.
-
HPLC-PCD-FLD: A more advanced method that enhances selectivity and sensitivity through post-column derivatization. Boronic acids react with a derivatizing agent, such as alizarin, after chromatographic separation to form a fluorescent complex, which is then detected by a fluorescence detector.[1][2][3]
Comparative Analysis
The choice between these two methods depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity against potential impurities, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of each method based on experimental data.
| Parameter | RP-HPLC-UV Method | HPLC-PCD-FLD Method |
| Purity Assay (%) | 99.2% | 99.3% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.005 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.015 µg/mL |
| Analysis Time | 15 minutes | 20 minutes |
| Selectivity | Good | Excellent |
| Instrumentation | Standard HPLC with UV Detector | HPLC with Post-Column Derivatization Module and Fluorescence Detector |
Experimental Protocols
RP-HPLC-UV Method
This method is designed for the routine purity analysis of this compound.
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 1:1 mixture of acetonitrile and water.
HPLC-PCD-FLD Method
This method offers enhanced selectivity and sensitivity, which is particularly useful for detecting trace impurities.[1][2][3]
Instrumentation:
-
An HPLC system as described above, with the addition of a post-column derivatization module and a fluorescence detector.
Chromatographic Conditions:
-
Same as RP-HPLC-UV method.
Post-Column Derivatization:
-
Reagent: 100 µM Alizarin in Acetonitrile with 0.1% Triethylamine.
-
Reagent Flow Rate: 0.5 mL/min.
-
Reaction Coil: 10 m x 0.25 mm i.d.
-
Reaction Temperature: 50 °C.
Fluorescence Detection:
-
Excitation Wavelength: 469 nm
-
Emission Wavelength: 610 nm
Visualizing the Methodologies
To better understand the workflows, the following diagrams illustrate the experimental setup and the logical comparison between the two methods.
Caption: Experimental workflow for the two HPLC methods.
References
Comparative Guide to the Quality Control and Characterization of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid with alternative phenylboronic acids, focusing on quality control, characterization, and performance in synthetic applications. The information presented is intended to assist researchers in making informed decisions regarding the selection and quality assessment of boronic acid reagents for drug discovery and development.
Introduction to this compound
This compound is a substituted phenylboronic acid increasingly utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique substitution pattern, featuring an electron-withdrawing chlorine atom, a strongly electron-withdrawing fluorine atom, and an electron-donating methoxy group, imparts specific reactivity and properties that are of interest in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
The quality of boronic acid reagents is paramount for the reproducibility of synthetic procedures and the purity of the final products. Impurities in the starting material can lead to side reactions, reduced yields, and the formation of difficult-to-remove byproducts. Therefore, rigorous quality control and characterization are essential.
Quality Control Parameters
The quality of this compound is assessed through a variety of analytical techniques to determine its purity, identity, and the presence of any impurities.
Table 1: Typical Quality Control Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (HPLC) | ≥ 97.0% | HPLC-UV |
| Identity (¹H NMR) | Conforms to structure | ¹H NMR Spectroscopy |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
| Residual Solvents | Varies by synthesis route | GC-HS |
Characterization and Purity Analysis: Experimental Protocols
Robust analytical methods are crucial for the reliable characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the primary method for determining the purity of boronic acids and identifying related impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used to ensure the protonation of the boronic acid and improve peak shape.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: The boronic acid sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is essential for confirming the chemical structure of this compound and identifying any organic impurities.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for boronic acids due to its ability to solubilize the compound and the presence of exchangeable protons from the boronic acid hydroxyl groups.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra. The chemical shifts, coupling constants, and integration values are compared against the expected structure.
Potential Impurities
Common impurities in boronic acids can arise from the synthesis process and include:
-
Unreacted starting materials: Such as the corresponding aryl halide.
-
Homocoupling byproducts: Formation of a biaryl compound from the coupling of two boronic acid molecules.
-
Protodeboronation product: Replacement of the boronic acid group with a hydrogen atom.
-
Boroxines: Trimeric anhydrides formed by the dehydration of the boronic acid. These are often in equilibrium with the free boronic acid.
Comparison with Alternative Phenylboronic Acids
The performance of this compound in a Suzuki-Miyaura coupling reaction can be compared with other structurally related boronic acids. The electronic and steric nature of the substituents on the phenyl ring significantly influences the reactivity.
Table 2: Illustrative Performance Comparison in a Suzuki-Miyaura Coupling Reaction
Reaction Conditions: Aryl bromide (1.0 eq.), boronic acid (1.2 eq.), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 eq.), 1,4-dioxane/H₂O (4:1), 90 °C, 12 h.
| Boronic Acid | Structure | Key Substituent Effects | Expected Yield (%) |
| This compound | Mixed electron-withdrawing (Cl, F) and -donating (OCH₃) effects. The ortho-chloro group may provide some steric hindrance. | 80-90 | |
| 4-Methoxyphenylboronic acid | Strong electron-donating group (-OCH₃) at the para position generally enhances reactivity. | 90-98 | |
| 2-Chloro-5-methoxyphenylboronic acid | Electron-withdrawing (-Cl) and -donating (-OCH₃) groups. The ortho-chloro group can influence the reaction rate. | 75-85 | |
| 4-Fluorophenylboronic acid | Electron-withdrawing group (-F) can decrease the nucleophilicity of the boronic acid, potentially slowing the reaction. | 70-80 |
Note: The expected yields are illustrative and can vary significantly based on the specific reaction partners and conditions.
Visualizing Workflows and Relationships
Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control of this compound.
Suzuki-Miyaura Coupling Catalytic Cycle
The diagram below outlines the key steps in the Suzuki-Miyaura cross-coupling reaction, a primary application for this boronic acid.
A Comparative Analysis of 2-Chloro-4-fluoro-5-methoxyphenylboronic Acid Reactivity in Suzuki-Miyaura Coupling
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is a critical determinant of the reaction's success. This guide provides an objective comparison of the reactivity of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid with other substituted phenylboronic acids, supported by experimental data, to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
Understanding Reactivity in Suzuki-Miyaura Coupling
The reactivity of phenylboronic acids in the Suzuki-Miyaura catalytic cycle is primarily governed by the electronic and steric nature of the substituents on the phenyl ring. The key transmetalation step, where the organic group is transferred from boron to the palladium center, is influenced by the Lewis acidity of the boronic acid.
Electronic Effects: Electron-withdrawing groups (EWGs) on the phenyl ring increase the Lewis acidity of the boron atom, which generally accelerates the rate of transmetalation. Conversely, electron-donating groups (EDGs) can decrease the Lewis acidity, potentially slowing down this step.
Steric Effects: Substituents in the ortho position to the boronic acid group can introduce steric hindrance. This can impede the approach of the bulky palladium complex to the boron center, thereby slowing the transmetalation step.
This compound possesses a unique combination of substituents:
-
Chloro (ortho): An electron-withdrawing group that also introduces steric bulk.
-
Fluoro (para): A strongly electron-withdrawing group.
-
Methoxy (meta): An electron-donating group.
The interplay of these electronic and steric factors determines its overall reactivity profile. The presence of two electron-withelectron-withdrawing halogens is expected to enhance its reactivity, while the ortho-chloro group may introduce some steric challenges.
Comparative Performance Data
To provide a quantitative comparison, the following table summarizes the performance of this compound and a selection of other phenylboronic acids in Suzuki-Miyaura coupling reactions. For a meaningful comparison, the data is presented for the coupling with a common aryl halide, 4-bromoanisole, under standardized conditions where available. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Phenylboronic Acid | Substituent Effects | Aryl Halide | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Ortho-Cl (EWG, steric), Para-F (EWG), Meta-OMe (EDG) | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| Phenylboronic acid | Unsubstituted | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | ~90% |
| 4-Methoxyphenylboronic acid | Para-OMe (EDG) | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | ~85% |
| 4-Fluorophenylboronic acid | Para-F (EWG) | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | >95%[1] |
| 2-Chlorophenylboronic acid | Ortho-Cl (EWG, steric) | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | ~75-85% |
| 3,5-Dichlorophenylboronic acid | Meta-Cl (EWG) | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | >90% |
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible and comparable results. The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with a phenylboronic acid.
Materials:
-
Aryl bromide (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]), 3 mol%)
-
Base (e.g., Potassium carbonate (K₂CO₃), 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, the phenylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.
References
Validating the Structure of Products Synthesized from 2-Chloro-4-fluoro-5-methoxyphenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of products synthesized from 2-Chloro-4-fluoro-5-methoxyphenylboronic acid, with a primary focus on the synthetic auxin herbicide, halauxifen-methyl. The performance of halauxifen-methyl is objectively compared with alternative herbicides, supported by experimental data to validate its structure and efficacy.
Performance Comparison: A Data-Driven Overview
The principal product derived from this compound is the methyl ester of 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, known as halauxifen-methyl.[1] This compound belongs to the arylpicolinate class of synthetic auxin herbicides.[2][3] Its primary application is the post-emergence control of broadleaf weeds in various crops, including cereals and oilseed rape.[1]
The efficacy of halauxifen-methyl is compared below with two widely used synthetic auxin herbicides, 2,4-D and dicamba, for the control of several key weed species.
Table 1: Comparative Herbicidal Efficacy of Halauxifen-methyl and Alternatives
| Weed Species | Halauxifen-methyl (5 g ae/ha) | 2,4-D (560 g ae/ha) | Dicamba (280 g ae/ha) |
| Horseweed (Conyza canadensis) | 81%[4] | 49%[4] | 80%[4] |
| Henbit (Lamium amplexicaule) | 90%[5][6] | <8%[7] | <8%[7] |
| Purple Deadnettle (Lamium purpureum) | 99%[5][6] | <8%[7] | <8%[7] |
| Common Ragweed (Ambrosia artemisiifolia) | 93%[8] | Variable | Variable |
| Giant Ragweed (Ambrosia trifida) | 73% (alone) | 86% (in mixture) | 98% (in mixture) |
| Cutleaf Evening Primrose (Oenothera laciniata) | 4%[5][6] | 74-85%[5][6] | 51%[5][6] |
| Curly Dock (Rumex crispus) | 5%[5][6] | 59-70%[5][6] | 59%[5][6] |
Data is based on post-emergence applications and control percentages were evaluated 28-35 days after treatment. Results can vary based on environmental conditions and weed growth stage.
Experimental Protocols
Detailed methodologies for the synthesis of halauxifen-methyl and the evaluation of its herbicidal activity are provided below.
Synthesis of Halauxifen-methyl via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate (halauxifen-methyl) from this compound and a suitable pyridine derivative.
Materials:
-
This compound
-
Methyl 4-amino-3,6-dichloropyridine-2-carboxylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine methyl 4-amino-3,6-dichloropyridine-2-carboxylate (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield halauxifen-methyl.
Greenhouse Bioassay for Herbicidal Activity
This protocol describes a standardized greenhouse experiment to evaluate the post-emergence herbicidal activity of synthesized compounds.
Materials:
-
Seeds of target weed species (e.g., Conyza canadensis, Lamium amplexicaule)
-
Potting mix (e.g., sandy loam soil)
-
Pots (10 cm diameter)
-
Test herbicide (e.g., halauxifen-methyl) and alternatives (e.g., 2,4-D, dicamba)
-
Solvent (e.g., acetone) and surfactant
-
Calibrated sprayer
Procedure:
-
Plant Preparation:
-
Fill pots with potting mix and sow seeds of the target weed species.
-
Water the pots and place them in a greenhouse with controlled conditions (e.g., 22-25°C day/16-18°C night, 16-hour photoperiod, 50-70% relative humidity).
-
Allow plants to grow to the 2-4 true leaf stage.[9]
-
-
Herbicide Application:
-
Prepare stock solutions of the test herbicides in a suitable solvent with a surfactant.
-
Prepare serial dilutions to achieve the desired application rates.
-
Include a control group treated with only the solvent and surfactant.
-
Apply the herbicide solutions evenly to the plants using a calibrated sprayer.
-
-
Data Collection and Analysis:
-
Visually assess the percentage of plant injury (0% = no effect, 100% = complete death) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).[10]
-
At the end of the experiment (e.g., 21 days), harvest the above-ground biomass.
-
Determine the fresh weight and then dry the biomass at 70°C for 48 hours to determine the dry weight.[9]
-
Calculate the percent growth inhibition relative to the control group.
-
Visualizations
The following diagrams illustrate the key pathways and workflows involved in the synthesis and evaluation of products derived from this compound.
Caption: Synthetic workflow for halauxifen-methyl.
Caption: Experimental workflow for herbicide bioassay.
Caption: Mode of action for synthetic auxin herbicides.
References
- 1. Halauxifen-methyl | C14H11Cl2FN2O3 | CID 16656802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of 2,4-D, dicamba and halauxifen-methyl alone or in combination with glyphosate for preplant weed control - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. bioone.org [bioone.org]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. benchchem.com [benchchem.com]
- 8. Weed Control with Halauxifen-Methyl Applied Alone and in Mixtures with 2,4-D, Dicamba, and Glyphosate | Weed Technology | Cambridge Core [cambridge.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Reaction Kinetics for Suzuki Coupling with 2-Chloro-4-fluoro-5-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The kinetic performance of this reaction is highly dependent on the electronic and steric nature of the coupling partners. This guide provides a comparative analysis of the reaction kinetics for Suzuki coupling involving 2-Chloro-4-fluoro-5-methoxyphenylboronic acid, a polysubstituted arylboronic acid with a unique combination of electron-withdrawing and electron-donating groups.
The presence of a chlorine atom at the ortho-position, a fluorine atom at the meta-position, and a methoxy group at the para-position to the boronic acid functionality presents a complex case for predicting reactivity. Generally, electron-withdrawing groups can decrease the rate of transmetalation, a key step in the catalytic cycle, while sterically demanding ortho-substituents can also hinder the reaction.[1][2] This guide will compare the expected kinetic profile of this substrate with other representative arylboronic acids and provide detailed experimental protocols for kinetic analysis.
Comparative Performance of Arylboronic Acids
The electronic and steric properties of substituents on the phenylboronic acid ring play a crucial role in the kinetics of the Suzuki-Miyaura reaction.[2] The interplay of these effects in this compound is expected to result in a nuanced kinetic profile. The following table provides a qualitative and quantitative comparison with other common arylboronic acids.
| Arylboronic Acid | Substituent Effects | Expected Relative Rate | Catalyst System Example | Typical Reaction Conditions |
| This compound | Ortho-Chloro (steric hindrance, electron-withdrawing), Meta-Fluoro (electron-withdrawing), Para-Methoxy (electron-donating) | Moderate | Pd(OAc)₂ / SPhos | Toluene/H₂O, K₃PO₄, 80-100 °C |
| Phenylboronic Acid | Unsubstituted | Baseline | Pd(PPh₃)₄ | Dioxane/H₂O, K₂CO₃, 80-100 °C |
| 4-Methoxyphenylboronic Acid | Para-Methoxy (electron-donating) | Fast | Pd(OAc)₂ / PPh₃ | Ethanol/H₂O, K₂CO₃, 60-80 °C |
| 4-(Trifluoromethyl)phenylboronic acid | Para-CF₃ (strong electron-withdrawing) | Slow | Pd₂(dba)₃ / XPhos | Dioxane, K₃PO₄, 100-110 °C |
| 2-Methylphenylboronic Acid | Ortho-Methyl (steric hindrance, weak electron-donating) | Moderate to Slow | PdCl₂(dppf) | Toluene, Cs₂CO₃, 100 °C |
Catalytic System Comparison for Challenging Boronic Acids
For electron-deficient or sterically hindered boronic acids like this compound, the choice of the catalytic system is critical for achieving efficient coupling.[1] Buchwald-type ligands are often superior to traditional phosphine ligands like PPh₃ for these challenging substrates.[1][3]
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[1] | Air-sensitive, higher cost.[1] | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[1] | Air-sensitive, higher cost.[1] | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood.[3] | Lower activity for challenging substrates, requires higher temperatures.[3] | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable.[1] | May not be as active as Buchwald-type systems for highly challenging substrates.[1] | 1-3 |
Experimental Protocols
To conduct a thorough kinetic analysis of the Suzuki coupling with this compound, a well-designed experimental protocol is essential. The following provides a general methodology for determining the reaction rate and order.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., diethyl ether/water)
-
Anhydrous solvents and reagents as needed
Reaction Setup and Monitoring:
-
Preparation of Stock Solutions: Prepare stock solutions of the boronic acid, aryl halide, base, and internal standard in the chosen solvent system. Prepare a separate stock solution of the palladium catalyst and ligand.[1]
-
Reaction Initiation: In a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), combine the boronic acid solution, aryl halide solution, base solution, and internal standard solution. Place the vessel in a preheated reaction block or oil bath at the desired temperature.[1]
-
Catalyst Injection: To initiate the reaction, inject the catalyst/ligand stock solution into the reaction mixture with vigorous stirring. Start timing the reaction immediately.[1]
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.[1]
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching solution.[1]
-
Analysis: Analyze the quenched samples by a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting materials and the product relative to the internal standard.
Data Analysis:
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
Determine the initial reaction rate from the initial linear portion of the concentration-time plot.[2]
-
To determine the reaction order with respect to each component (boronic acid, aryl halide, catalyst, base), systematically vary the initial concentration of one component while keeping the others constant and measure the initial reaction rate.[2]
-
The rate law for the reaction can be expressed as: Rate = k[Aryl Halide]ᵃ[Boronic Acid]ᵇ[Catalyst]ᶜ[Base]ᵈ. The exponents a, b, c, and d represent the order of the reaction with respect to each component.
-
The rate constant (k) can be calculated from the determined rate law and the experimental data.[2]
Visualizing the Suzuki-Miyaura Coupling
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a kinetic study of a Suzuki coupling reaction.
References
A Spectroscopic Showdown: Unveiling the Characteristics of 2-Chloro-4-fluoro-5-methoxyphenylboronic Acid
In the intricate world of drug discovery and materials science, the precise characterization of molecular building blocks is paramount. This guide offers a detailed spectroscopic comparison of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid against a selection of structurally similar phenylboronic acid derivatives. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive reference for identifying and differentiating these valuable chemical entities.
At a Glance: A Comparative Overview
Table 1: Physical and Molecular Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | 1256355-46-0 | C₇H₇BClFO₃ | 204.39 | White to off-white powder | Not available |
| 2-chloro-4-fluorophenylboronic acid | 313545-72-1 | C₆H₅BClFO₂ | 174.36 | White to off-white crystalline powder | 237[1] |
| 2-chloro-5-methoxyphenylboronic acid | 89694-46-2 | C₇H₈BClO₃ | 186.40 | White to off-white crystalline powder | 115[2] |
| 4-fluoro-2-methoxyphenylboronic acid | 179899-07-1 | C₇H₈BFO₃ | 169.95 | White to off-white crystalline powder | 131-136 |
Table 2: ¹H NMR Spectroscopic Data (Predicted)*
| Compound Name | Solvent | Chemical Shift (δ) ppm |
| This compound | DMSO-d₆ | ~7.3 (s, 1H, Ar-H), ~7.1 (s, 1H, Ar-H), ~8.1 (br s, 2H, B(OH)₂), ~3.9 (s, 3H, OCH₃) |
| 2-chloro-4-fluorophenylboronic acid | DMSO-d₆ | ~7.6-7.2 (m, 3H, Ar-H), ~8.2 (br s, 2H, B(OH)₂) |
| 2-chloro-5-methoxyphenylboronic acid* | DMSO-d₆ | ~7.4-6.9 (m, 3H, Ar-H), ~7.9 (br s, 2H, B(OH)₂), ~3.8 (s, 3H, OCH₃) |
| 4-fluoro-2-methoxyphenylboronic acid | CDCl₃ | 7.89 (dd, J=8.4, 7.2 Hz, 1H), 6.75-6.65 (m, 2H), 5.51 (s, 2H), 3.90 (s, 3H) |
Table 3: ¹³C NMR Spectroscopic Data (Predicted)*
| Compound Name | Solvent | Chemical Shift (δ) ppm |
| This compound | DMSO-d₆ | ~158 (d, J≈245 Hz), ~148, ~145 (d, J≈10 Hz), ~122, ~118 (d, J≈25 Hz), ~115, ~56 |
| 2-chloro-4-fluorophenylboronic acid | DMSO-d₆ | ~163 (d, J≈250 Hz), ~135, ~132 (d, J≈9 Hz), ~128, ~117 (d, J≈21 Hz), ~115 (d, J≈25 Hz) |
| 2-chloro-5-methoxyphenylboronic acid | DMSO-d₆ | ~159, ~135, ~130, ~120, ~118, ~115, ~55 |
| 4-fluoro-2-methoxyphenylboronic acid | CDCl₃ | ~165 (d, J≈250 Hz), ~160, ~138 (d, J≈10 Hz), ~115, ~105 (d, J≈25 Hz), ~98 (d, J≈28 Hz), ~56 |
Table 4: Key FTIR Absorption Bands (cm⁻¹)
| Compound Name | O-H Stretch (B(OH)₂) | C=C Stretch (Aromatic) | C-O Stretch (Methoxy) | B-O Stretch |
| This compound | Conforms | Conforms | Conforms | Conforms |
| 2-chloro-4-fluorophenylboronic acid | Conforms[3] | Conforms[3] | - | Conforms[3] |
| 2-chloro-5-methoxyphenylboronic acid | Conforms[4] | Conforms[4] | Conforms[4] | Conforms[4] |
| 4-fluoro-2-methoxyphenylboronic acid | ~3300-3500 (broad) | ~1600, ~1480 | ~1250 | ~1350 |
*For this compound, the term "Conforms" indicates that while specific peak data is not publicly available, manufacturers' specifications confirm the infrared spectrum is consistent with the compound's structure.
Table 5: Mass Spectrometry Data (Predicted)*
| Compound Name | Ionization Mode | [M-H]⁻ or [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | ESI- | 203.0 | [M-H-H₂O]⁻, [M-H-B(OH)₂]⁻ |
| 2-chloro-4-fluorophenylboronic acid | ESI- | 173.0 | [M-H-H₂O]⁻, [M-H-B(OH)₂]⁻ |
| 2-chloro-5-methoxyphenylboronic acid | ESI- | 185.0 | [M-H-H₂O]⁻, [M-H-B(OH)₂]⁻ |
| 4-fluoro-2-methoxyphenylboronic acid | ESI- | 169.0 | [M-H-H₂O]⁻, [M-H-B(OH)₂]⁻ |
In the Lab: Experimental Protocols
The following are generalized yet detailed methodologies for acquiring the spectroscopic data presented. These protocols serve as a foundational guide for researchers to perform their own analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the phenylboronic acid derivative is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Complete dissolution is ensured by gentle vortexing.
-
¹H NMR Acquisition: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. A standard pulse program is utilized with a spectral width of approximately 16 ppm. Typically, 16 to 64 scans are acquired to achieve an adequate signal-to-noise ratio, with a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired on the same instrument. A wider spectral width of 0-220 ppm is used. Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (1024 or more) is necessary.
-
Data Processing: The resulting Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase and baseline correction, and referencing the spectra to the residual solvent peak.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid phenylboronic acid powder is placed directly onto the ATR crystal.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into firm contact with the crystal using a pressure clamp. The sample spectrum is typically acquired over the range of 4000-400 cm⁻¹ by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum. Major absorption peaks are then identified and labeled.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared by dissolving a small amount of the compound in a suitable solvent, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.
-
Data Acquisition: The solution is infused into the ESI source of the mass spectrometer. A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions of the analyte are formed. The mass spectrometer is operated in either positive or negative ion mode to detect protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, respectively.
-
Data Analysis: The resulting mass spectrum, a plot of ion intensity versus mass-to-charge ratio (m/z), is analyzed to determine the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation and obtain structural information.
Visualizing the Workflow: From Reagents to Data
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the synthesis and spectroscopic analysis of a substituted phenylboronic acid, as well as its application in a common organic reaction.
Caption: General workflow for the synthesis and analysis of phenylboronic acids.
Caption: The Suzuki-Miyaura coupling reaction, a key application of phenylboronic acids.
References
- 1. 4-Fluoro-2-methoxyphenylboronic Acid | 179899-07-1 | TCI Deutschland GmbH [tcichemicals.com]
- 2. 2-chloro-5-methoxyphenylboronic acid - 89694-46-2 - Structure, Synthesis, Properties [organoborons.com]
- 3. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 430340050 [thermofisher.com]
Assessing the Influence of Fluorine and Chlorine Substituents on Boronic Acid Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into organic molecules is a cornerstone of modern medicinal chemistry and materials science. When these substituents are present on boronic acids, they can significantly modulate the reactivity and outcome of crucial synthetic transformations like the Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of the influence of fluorine and chlorine substituents on boronic acid reactivity, supported by available experimental data and mechanistic insights.
Electronic and Steric Effects: A Tale of Two Halogens
The differing electronegativity, size, and bonding characteristics of fluorine and chlorine atoms lead to distinct electronic and steric effects on the parent boronic acid.
Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I).[1] This effect decreases the electron density of the aromatic ring to which the boronic acid is attached, thereby increasing the Lewis acidity of the boron center.[1] While increased Lewis acidity can be advantageous in some catalytic cycles, in the context of Suzuki-Miyaura coupling, an overly electron-deficient ring can be detrimental to the transmetalation step, which is often rate-limiting.[1] The C-F bond is significantly strong and generally unreactive under typical Suzuki coupling conditions.[2]
Chlorine: Chlorine is also electronegative and exerts an inductive electron-withdrawing effect, though less pronounced than fluorine. A key difference lies in the reactivity of the carbon-halogen bond. The C-Cl bond is weaker than the C-F bond and can be activated for oxidative addition to a palladium catalyst, particularly when the ring is electron-deficient.[2] This opens up the possibility for a chloro-substituted boronic acid to act as the electrophilic partner in a Suzuki-Miyaura reaction, a role not typically accessible to its fluoro-substituted counterpart.[2]
Quantitative Data Presentation
Table 1: Comparison of pKa Values for Halogenated Phenylboronic Acids
The pKa of a boronic acid is a measure of its Lewis acidity. A lower pKa value indicates a stronger Lewis acid.
| Phenylboronic Acid Substituent | pKa Value | Reference |
| 4-Fluoro | 8.40 | [3] |
| 3-Fluoro | 8.16 | [3] |
| 2-Fluoro | 7.80 | [3] |
| 4-Chloro | 8.63 | [4] |
| Unsubstituted | 8.83 | [3] |
Note: pKa values can vary depending on the experimental conditions.
The data indicates that fluorine substituents, particularly in the ortho position, increase the acidity of phenylboronic acid more significantly than a chlorine substituent in the para position, which is consistent with fluorine's stronger electron-withdrawing nature.
Table 2: Representative Yields in Suzuki-Miyaura Coupling Reactions
The following table compiles data from different sources to illustrate the reactivity of various halogenated boronic acids. It is crucial to note that the reaction conditions are not identical, and this table serves as a representative comparison rather than a direct head-to-head analysis.
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | Na2CO3 | Dioxane/H2O | 110 | 48 | ~100 | [5] |
| 2-Fluoropyridine-3-boronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
| 2-Chloropyridine-3-boronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
| ortho-Chlorophenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(PPh3)4 | K2CO3 | Toluene/EtOH/H2O | 100 | 24 | Good total yield | [6] |
| Pentafluorophenylboronic acid | Phenyl iodide | Pd(PPh3)4/Ag2O | CsF | THF | 60 | 12 | >90 | [7] |
Note: The significantly lower yield often observed for ortho-isomers can be attributed to steric hindrance.[8] The electron-withdrawing nature of the nitro group in nitrophenylboronic acids generally deactivates the boronic acid for the transmetalation step.[8] A similar deactivating effect, though typically less pronounced, can be expected from halogen substituents.
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Suzuki-Miyaura Coupling Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and the base (e.g., K2CO3, Na2CO3, Cs2CO3, 2-3 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/ethanol/water, dioxane/water, DMF). The choice of solvent depends on the solubility of the reactants and the reaction temperature.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Reaction Monitoring by High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for monitoring the progress of the reaction by quantifying the consumption of starting materials and the formation of the product.
-
Sample Preparation: At specific time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture and quench it by diluting it in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Analysis: Inject the quenched sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Quantification: Determine the concentration of the reactants and product by comparing their peak areas to those of standard solutions of known concentrations.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for selecting a halogenated boronic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chlorophenylboronic acid | 1679-18-1 | FC08281 [biosynth.com]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
A Guide to the Safe Disposal of 2-Chloro-4-fluoro-5-methoxyphenylboronic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid, a compound often utilized in complex organic synthesis. Adherence to these procedures will minimize risks and ensure compliance with safety regulations.
Essential Safety and Handling Information
Prior to handling this compound, it is crucial to be familiar with its hazard profile and the necessary safety precautions. While specific data for this compound is not detailed, information from structurally similar boronic acid derivatives provides essential guidance.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133), and a lab coat. In case of dust formation, use a NIOSH/MSHA or EN 149 approved respirator. | [1][2][3] |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | [1][4] |
| Accidental Release Measures | In the event of a spill, avoid generating dust. Sweep up the solid material and place it into a suitable, sealed container for disposal. Ensure the area is well-ventilated. | [1][2] |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. Some similar compounds recommend refrigeration. | [2][3][4] |
| First Aid: Eyes | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention. | [3][4] |
| First Aid: Skin | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists. | [4] |
| First Aid: Inhalation | Move the individual to fresh air. If not breathing, provide artificial respiration. Seek medical attention if symptoms occur. | [3][4] |
| First Aid: Ingestion | Clean mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. | [5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure a safe laboratory environment.
1. Unused or Waste Product Disposal:
-
Collection: Carefully sweep up any solid waste material, avoiding dust formation, and place it in a clearly labeled, sealed, and compatible waste container.[1][2]
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed and approved waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][3] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][3]
2. Empty Container Disposal:
-
Triple Rinsing: Empty containers that held this compound must be triple rinsed with a suitable solvent.[6]
-
Rinsate Collection: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.[6]
-
Final Disposal: Once thoroughly rinsed and dried, the container labels should be defaced or removed. The clean container can then be disposed of as regular waste or recycled, depending on local regulations.[7]
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound and its containers.
Caption: A flowchart illustrating the proper disposal procedures for both the chemical waste and its empty containers.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 2-Chloro-4-fluoro-5-methoxyphenylboronic acid
For Immediate Use by Laboratory Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid (CAS No. 1255571-46-0). Adherence to these procedures is essential for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | To protect against splashes and solid particulates that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). | To prevent skin contact, which can cause irritation. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | To protect skin from accidental contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter. | To be used in areas with inadequate ventilation or when dust may be generated, to prevent respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
Preparation:
-
Engineering Controls: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Emergency Equipment: Verify that an eyewash station and a safety shower are readily accessible and in good working order.
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing instruments, spatulas, and sealable containers for the compound and any waste.
Handling:
-
Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.
-
Portioning: If transferring the substance, do so within the fume hood. Keep the container tightly sealed when not in use.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory area. Wash hands thoroughly after handling the chemical, even if gloves were worn.
Post-Handling:
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent and cleaning agents.
-
Waste Segregation: All disposable materials that have come into contact with the chemical, including gloves and weighing papers, must be treated as hazardous waste.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2-8°C under an inert atmosphere.
Emergency Procedures
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to regulatory compliance.
-
Waste Collection: Collect all waste material, including unused compound and contaminated disposables, in a designated, properly labeled, and sealed hazardous waste container.
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service. Do not dispose of this material down the drain or in the general trash.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
